molecular formula C21H23N7O B1192657 DS21360717

DS21360717

Número de catálogo: B1192657
Peso molecular: 389.463
Clave InChI: VFVLUXBYMUKJIJ-DLBZAZTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DS21360717 is a potent and selective FER Tyrosine Kinase Inhibitor with Antitumor Activity (IC50 (FER) = 0.49 nM). This compound showed in vivo antitumor efficacy in a subcutaneous tumor model.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C21H23N7O

Peso molecular

389.463

Nombre IUPAC

7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile

InChI

InChI=1S/C21H23N7O/c1-12-5-4-6-13(9-12)25-20-18-15(11-24-28-21(18)29)14(10-22)19(27-20)26-17-8-3-2-7-16(17)23/h4-6,9,11,16-17H,2-3,7-8,23H2,1H3,(H,28,29)(H2,25,26,27)/t16-,17+/m0/s1

Clave InChI

VFVLUXBYMUKJIJ-DLBZAZTESA-N

SMILES

CC1=CC(=CC=C1)NC2=C3C(=C(C(=N2)NC4CCCCC4N)C#N)C=NNC3=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

DS21360717;  DS-21360717;  DS 21360717; 

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of DS21360717, a Potent and Selective FER Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of DS21360717, a novel and potent small molecule inhibitor of Feline Sarcoma (FES)-related (FER) tyrosine kinase. Preclinical data indicate that this compound holds promise as an anti-tumor agent, and this document will detail the available quantitative data, the experimental protocols used to ascertain its activity, and the underlying signaling pathways.

Core Mechanism of Action: Inhibition of FER Tyrosine Kinase

This compound functions as a highly potent and selective inhibitor of FER, a non-receptor tyrosine kinase.[1][2][3] FER kinase is implicated in various cellular processes that are critical for cancer progression, including cell proliferation, migration, invasion, and metastasis.[4][5] Overexpression and aberrant activation of FER have been observed in a range of human cancers, such as breast, prostate, and non-small cell lung cancer, often correlating with a poor prognosis.

The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding site of the FER kinase domain. By occupying this site, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote tumorigenesis.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound, highlighting its potency and cellular activity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeParameterValue (nM)
FER KinaseEnzymatic AssayIC500.49
FER-driven Ba/F3 cellsCell-based Proliferation AssayGI501.9
Ba/F3-Mock cellsCell-based Proliferation AssayGI50220

Table 2: In Vivo Antitumor Efficacy of this compound

Animal ModelTumor TypeDosing (mg/kg, oral)Outcome
MiceSubcutaneous Ba/F3-FER xenograft12.5 - 100Significant inhibition of tumor volume increase

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

FER Kinase Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against the FER kinase.

Methodology:

  • Recombinant human FER kinase enzyme is incubated with a kinase buffer containing ATP and a generic kinase substrate (e.g., a poly-Glu-Tyr peptide).

  • This compound is added to the reaction mixture at varying concentrations.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as radioisotope incorporation (32P-ATP) or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cells dependent on FER kinase activity.

Methodology:

  • Ba/F3 cells, a murine pro-B cell line, are engineered to express either active FER kinase (Ba/F3-FER) or a mock vector (Ba/F3-Mock).

  • Cells are seeded in 96-well plates and treated with a serial dilution of this compound.

  • The cells are incubated for a period of 72 hours.

  • Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.

  • The concentration of this compound that inhibits cell growth by 50% (GI50) is determined for both cell lines to assess potency and selectivity.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with Ba/F3-FER cells.

  • Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

  • This compound is administered orally at various dose levels (e.g., 12.5, 25, 50, and 100 mg/kg) once daily.

  • Tumor volume and body weight are measured regularly throughout the study.

  • The study is concluded after a predetermined period, and the tumors are excised and weighed.

  • The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.

Signaling Pathways and Visualizations

FER kinase is a key node in multiple signaling pathways that drive cancer cell behavior. Upon activation by upstream signals, such as growth factor receptors like EGFR, FER phosphorylates a variety of downstream substrates. This leads to the activation of pathways including the PI3K/AKT and MAPK/ERK pathways, which are central regulators of cell proliferation and survival. Furthermore, FER plays a crucial role in cell motility and invasion by modulating the actin cytoskeleton through the phosphorylation of proteins like Vav2, which in turn activates Rac-GTP.

Below are Graphviz diagrams illustrating the FER signaling pathway and the mechanism of its inhibition by this compound.

FER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR FER FER Kinase EGFR->FER Activation Vav2 Vav2 FER->Vav2 Phosphorylation PI3K PI3K FER->PI3K MAPK MAPK/ERK FER->MAPK RacGTP Rac-GTP Vav2->RacGTP Activation Actin Actin Cytoskeleton RacGTP->Actin Modulation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration & Invasion Actin->Migration

Caption: The FER kinase signaling pathway in cancer cells.

DS21360717_Mechanism This compound This compound FER FER Kinase (ATP-binding site) This compound->FER Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) FER->Downstream Activation Tumor Tumor Growth & Metastasis Downstream->Tumor Promotion

Caption: Mechanism of action of this compound as a FER kinase inhibitor.

References

Pyrido-pyridazinone Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyrido-pyridazinone derivatives as potent kinase inhibitors, with a primary focus on their activity against Feline Sarcoma-related (FER) tyrosine kinase, a promising target in oncology. This document summarizes key structure-activity relationship (SAR) data, details experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Pyrido-pyridazinone Kinase Inhibitors

The pyrido-pyridazinone scaffold has emerged as a promising chemical template for the development of targeted kinase inhibitors. Initial high-throughput screening efforts identified a pyridine (B92270) derivative with moderate inhibitory activity against FER kinase.[1] Subsequent chemical modifications, including a scaffold hopping approach from the initial pyridine template to a pyrido-pyridazinone core, led to the discovery of highly potent and selective inhibitors.[1]

FER is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell migration, adhesion, and proliferation.[1] Its overexpression and aberrant activity have been implicated in the progression and metastasis of various cancers, including breast, lung, and liver cancers, making it an attractive target for anticancer drug development.[1] The pyrido-pyridazinone derivatives discussed herein have demonstrated significant antitumor efficacy in preclinical models, highlighting their therapeutic potential.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of key pyrido-pyridazinone derivatives against FER kinase. The data is compiled from seminal publications in the field, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro FER Kinase Inhibitory Activity and Cellular Growth Inhibition

CompoundModificationsFER IC50 (nM)Ba/F3-FER GI50 (nM)Ba/F3-Mock GI50 (nM)
1 (HTS Hit) Pyridine Scaffold, R=H480--
4 Pyridine Scaffold, R=CN2.613>10000
15 Pyrido-pyridazinone Scaffold15110>10000
21 (DS21360717) 8-CN Pyrido-pyridazinone0.494.8>10000
2a 8-F Pyrido-pyridazinone4.960>10000
17c (DS08701581) Optimized 8-CN, C-5 Morpholine0.281.4>10000

Data sourced from Taniguchi et al., 2019 and Taniguchi et al., 2024.

Table 2: Pharmacokinetic Properties of Lead Compounds in Mice

CompoundIV (1 mg/kg) CL (mL/min/kg)PO (10 mg/kg) Cmax (ng/mL)PO (10 mg/kg) AUC (ng*h/mL)PO (10 mg/kg) BA (%)Solubility (pH 6.8, µg/mL)
4 22100180130.2
21 (this compound) 13110250190.2
17c (DS08701581) 14.31395457858.114.1

Data sourced from Taniguchi et al., 2019 and Taniguchi et al., 2024.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving FER kinase and a typical experimental workflow for the evaluation of pyrido-pyridazinone inhibitors.

FER_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, PDGFR) FER FER Kinase RTK->FER Activates GF Growth Factor GF->RTK STAT3 STAT3 FER->STAT3 PI3K PI3K FER->PI3K Wnt Wnt/ β-catenin FER->Wnt MAPK MAPK/ERK FER->MAPK Inhibitor Pyrido-pyridazinone Inhibitor Inhibitor->FER Inhibits Proliferation Cell Proliferation, Survival, Migration STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Wnt->Proliferation MAPK->Proliferation

FER Kinase Signaling Pathways

Experimental_Workflow Start Start: Compound Synthesis HTS High-Throughput Screening (HTS) Start->HTS Biochem Biochemical Kinase Assay (IC50 Determination) HTS->Biochem Cell Cell-Based Proliferation Assay (GI50 Determination) Biochem->Cell SAR Structure-Activity Relationship (SAR) Studies Cell->SAR Optimization Lead Optimization SAR->Optimization Iterative Design PK Pharmacokinetic (PK) Studies in Mice SAR->PK Optimization->Biochem InVivo In Vivo Efficacy Studies (Xenograft Models) PK->InVivo End Candidate Drug InVivo->End

References

In-depth Technical Guide: The Target Protein Interaction of DS21360717

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for the identifier "DS21360717" have not yielded specific information regarding a target protein, mechanism of action, or any associated quantitative data. The identifier may be internal, proprietary, or not yet publicly disclosed.

This guide is structured to serve as a template for the analysis of a novel small molecule inhibitor, outlining the necessary components for a thorough understanding of its interaction with a target protein. Once information regarding this compound becomes available, this framework can be populated with the relevant data.

Executive Summary

This section would typically provide a high-level overview of this compound, its target protein, the therapeutic rationale for their interaction, and a summary of key findings related to its binding affinity, potency, and mechanism of action.

Introduction to the Target Protein

A detailed description of the target protein would be provided here, including its family, function, and role in disease pathology. This section would also discuss the rationale for targeting this protein for therapeutic intervention.

Binding Characteristics of this compound

This section would focus on the quantitative aspects of the interaction between this compound and its target protein.

Table 1: Binding Affinity and Kinetics of this compound

ParameterValueExperimental Method
Kd (nM) Data not availableSurface Plasmon Resonance (SPR)
kon (M-1s-1) Data not availableSurface Plasmon Resonance (SPR)
koff (s-1) Data not availableSurface Plasmon Resonance (SPR)
IC50 (nM) Data not availableCompetitive Binding Assay

In Vitro Efficacy and Potency

This section would detail the functional consequences of this compound binding to its target protein in cellular assays.

Table 2: Functional Potency of this compound in Cellular Assays

Assay TypeCell LineParameterValue (nM)
Enzymatic Activity Relevant cell lineIC50Data not available
Signaling Pathway Relevant cell lineEC50Data not available
Cell Proliferation Cancer cell lineGI50Data not available

Signaling Pathway Modulation

Here, the impact of this compound on the downstream signaling pathways regulated by the target protein would be elucidated.

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Protein Target Protein Receptor->Target Protein Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Proliferation Proliferation Downstream Effector 1->Proliferation Survival Survival Downstream Effector 2->Survival This compound This compound This compound->Target Protein

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

This section would provide detailed methodologies for the key experiments used to characterize the interaction of this compound with its target.

Surface Plasmon Resonance (SPR)
  • Objective: To determine the binding affinity and kinetics (Kd, kon, koff) of this compound to its target protein.

  • Instrumentation: e.g., Biacore T200 (Cytiva)

  • Immobilization: The purified target protein would be immobilized on a CM5 sensor chip via amine coupling.

  • Analyte: A concentration series of this compound would be flowed over the chip surface.

  • Data Analysis: The resulting sensorgrams would be fit to a 1:1 Langmuir binding model to calculate the kinetic parameters.

G Immobilize Target Protein Immobilize Target Protein Inject this compound (Analyte) Inject this compound (Analyte) Immobilize Target Protein->Inject this compound (Analyte) Measure Association Measure Association Inject this compound (Analyte)->Measure Association Inject Buffer Inject Buffer Measure Association->Inject Buffer Measure Dissociation Measure Dissociation Inject Buffer->Measure Dissociation Regenerate Chip Regenerate Chip Measure Dissociation->Regenerate Chip Analyze Sensorgrams Analyze Sensorgrams Regenerate Chip->Analyze Sensorgrams

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

In Vitro Kinase Assay (Example)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.

  • Assay Principle: A luminescent kinase assay (e.g., ADP-Glo™, Promega) would be used to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Procedure:

    • The target kinase and its substrate would be incubated with a serial dilution of this compound.

    • ATP would be added to initiate the kinase reaction.

    • After incubation, ADP-Glo™ Reagent would be added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent would be added to convert ADP to ATP, and the newly synthesized ATP would be measured using a luciferase/luciferin reaction.

  • Data Analysis: The luminescence signal would be plotted against the logarithm of the inhibitor concentration, and the data would be fitted to a four-parameter logistic model to determine the IC50.

Conclusion

This concluding section would summarize the key findings regarding the interaction of this compound with its target protein and discuss the potential therapeutic implications and future directions for research and development.

Unraveling the Cellular Mechanisms of DS21360717: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for oncology research and drug development, a comprehensive technical guide has been compiled detailing the cellular pathways modulated by DS21360717, a potent and selective inhibitor of FER tyrosine kinase. This document provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations, offering a critical resource for researchers, scientists, and professionals in the field of drug development.

This compound has emerged as a promising anti-cancer agent, demonstrating high potency with an IC50 of 0.49 nM against FER kinase. Its activity has been observed in various cancer models, highlighting its potential as a therapeutic candidate. This guide synthesizes the current understanding of how this compound exerts its effects at a cellular level, focusing on the key signaling cascades it disrupts.

Core Cellular Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct inhibition of FER, a non-receptor tyrosine kinase implicated in multiple oncogenic signaling pathways. By targeting FER, this compound influences a network of downstream effectors crucial for cancer cell proliferation, survival, and metastasis.

The EGFR/SHP2/FER Signaling Axis

A pivotal pathway modulated by this compound is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. FER kinase acts as a critical node in this pathway. Upon EGFR activation, FER is recruited, leading to the activation of downstream signaling molecules, including STAT3 and the RAS/MAPK cascade (ERK). This compound effectively uncouples this connection, leading to the suppression of oncogenic signals.

Downstream Signaling Cascades: PI3K/AKT and MAPK/ERK

Inhibition of FER by this compound has been shown to impact two major downstream signaling pathways:

  • PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. Studies in Solitary Fibrous Tumor (SFT) cells have indicated that FER inhibition by this compound leads to a reduction in the phosphorylation of AKT, a key component of this pathway.

  • MAPK/ERK Pathway: This cascade is a primary driver of cell proliferation and is frequently dysregulated in cancer. The inhibition of FER by this compound results in decreased phosphorylation of ERK, thereby attenuating proliferative signals.

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. FER kinase can directly phosphorylate and activate STAT3. By inhibiting FER, this compound prevents STAT3 activation, leading to the downregulation of its target genes.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)
FER Kinase0.49

Table 2: Anti-proliferative Activity in Solitary Fibrous Tumor (SFT) Primary Cells

Cell LineIC50 (µM)
Primary SFT Cells~1
(Additional cancer cell line data would be presented here if available from further specific search results)

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions modulated by this compound, the following diagrams have been generated using the DOT language.

FER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SHP2 SHP2 EGFR->SHP2 Activation FER FER SHP2->FER Activation PI3K PI3K FER->PI3K RAS RAS FER->RAS STAT3 STAT3 FER->STAT3 This compound This compound This compound->FER Inhibition AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) pAKT->GeneExpression Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->GeneExpression pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->GeneExpression

This compound inhibits FER kinase, blocking downstream signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay FER Kinase Inhibition Assay (IC50 Determination) ProliferationAssay Cell Proliferation Assay (e.g., MTT, EdU) CellCulture Cancer Cell Line Culture Treatment This compound Treatment CellCulture->Treatment Treatment->ProliferationAssay WesternBlot Western Blot Analysis (p-FER, p-AKT, p-ERK, p-STAT3) Treatment->WesternBlot Xenograft Xenograft Tumor Model Establishment Dosing This compound Administration Xenograft->Dosing TumorMeasurement Tumor Growth Monitoring Dosing->TumorMeasurement EfficacyAnalysis Tumor Growth Inhibition Analysis TumorMeasurement->EfficacyAnalysis

An In-Depth Technical Guide to the In Vitro Characterization of Novel Small Molecule Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro characterization of a novel chemical entity is a critical phase in the drug discovery and development pipeline. This process involves a series of well-defined experiments to determine the compound's biological activity, mechanism of action, potency, selectivity, and potential liabilities before advancing to more complex in vivo studies. This guide provides a comprehensive overview of the essential in vitro assays and data presentation required for the thorough characterization of a novel compound, here referred to as "DS21360717".

Biochemical Assays: Target Engagement and Enzymatic Activity

Biochemical assays are fundamental to understanding the direct interaction of a compound with its purified molecular target, such as an enzyme or a receptor. These assays are crucial for determining the potency and mechanism of inhibition or activation.

Target Binding Affinity

Binding assays measure the strength of the interaction between the compound and its target protein.

Table 1: Binding Affinity of this compound for [Target Name]

Assay TypeLigandKi (nM)KD (nM)Notes
Radioligand Binding Assay[3H]-Ligand X15.2 ± 2.1-Competitive displacement
Surface Plasmon Resonance (SPR)--12.8 ± 1.5Direct binding kinetics
Isothermal Titration Calorimetry (ITC)--18.5 ± 3.0Thermodynamic profile

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Membranes from cells overexpressing [Target Name] are prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Incubation: Membranes (10 µg protein) are incubated with a fixed concentration of [3H]-Ligand X (e.g., 2 nM) and increasing concentrations of this compound (0.1 nM to 100 µM) in a total volume of 200 µL.

  • Equilibrium: The reaction is incubated for 60 minutes at room temperature to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

  • Detection: Filters are washed with ice-cold assay buffer, and the bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM of [Unlabeled Ligand Y]). The IC50 values are calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Enzymatic Activity

Enzymatic assays are performed to quantify the effect of the compound on the catalytic activity of an enzyme target.

Table 2: Enzymatic Inhibition of [Enzyme Name] by this compound

Assay TypeSubstrateIC50 (nM)Mode of Inhibition
FRET-based Assay[FRET Peptide Substrate]25.6 ± 4.5ATP-competitive
Kinase Glo® Assay[Protein Substrate]30.1 ± 3.8ATP-competitive

Experimental Protocol: FRET-based Enzymatic Assay

  • Reagents: Purified recombinant [Enzyme Name], [FRET Peptide Substrate], ATP, and this compound.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reaction: The enzyme (e.g., 1 nM) is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.

  • Initiation: The enzymatic reaction is initiated by the addition of a mixture of [FRET Peptide Substrate] (e.g., 100 nM) and ATP (e.g., 10 µM).

  • Detection: The reaction progress is monitored continuously by measuring the change in the FRET ratio (e.g., emission at 520 nm / emission at 485 nm) using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are determined from the linear phase of the progress curves. IC50 values are obtained by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays: Cellular Potency and Functional Effects

Cell-based assays provide a more physiologically relevant context to evaluate the compound's activity by assessing its effects within a living cell. These assays can measure downstream signaling events, gene expression, or phenotypic changes.

Target Engagement in Cells

These assays confirm that the compound can bind to its intended target in a cellular environment.

Table 3: Cellular Target Engagement of this compound

Assay TypeCell LineEC50 (nM)
Cellular Thermal Shift Assay (CETSA)[Cell Line A]55.2 ± 8.1
NanoBRET™ Target Engagement Assay[Cell Line B]48.9 ± 6.3

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: [Cell Line A] cells are cultured to ~80% confluency.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle for 1 hour at 37°C.

  • Heating: The cell suspension is divided into aliquots and heated at different temperatures for 3 minutes.

  • Lysis: Cells are lysed by freeze-thaw cycles.

  • Centrifugation: The soluble fraction is separated from the precipitated proteins by centrifugation.

  • Detection: The amount of soluble [Target Name] in the supernatant is quantified by Western blotting or ELISA.

  • Data Analysis: The temperature at which 50% of the protein is denatured (Tm) is determined for each compound concentration. The shift in Tm indicates target engagement. The EC50 is determined by plotting the Tm shift against the compound concentration.

Functional Cellular Assays

These assays measure the biological consequences of the compound's interaction with its target.

Table 4: Functional Cellular Activity of this compound

Assay TypeCell LineEndpoint MeasuredEC50 / IC50 (nM)
cAMP Assay[Cell Line C]cAMP levelsIC50 = 75.4 ± 9.2
Reporter Gene Assay[Cell Line D]Luciferase activityEC50 = 98.1 ± 11.5
Cell Proliferation Assay[Cancer Cell Line E]Cell viabilityGI50 = 150.2 ± 20.7

Experimental Protocol: Reporter Gene Assay

  • Cell Line: A stable cell line ([Cell Line D]) expressing a reporter gene (e.g., luciferase) under the control of a response element sensitive to the [Signaling Pathway] is used.

  • Plating: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 6-24 hours).

  • Lysis: Cells are lysed using a reporter lysis buffer.

  • Detection: The luciferase substrate is added to the lysate, and luminescence is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated cells. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the compound's mechanism and the methods used for its characterization.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein Gαi Receptor->G_Protein Activation This compound This compound This compound->Receptor Antagonist AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity & Off-Target Binding Binding Affinity (Ki, KD) Target_Engagement Cellular Target Engagement (EC50) Binding->Target_Engagement Enzymatic Enzymatic Activity (IC50) Functional Functional Cellular Assays (EC50/IC50) Enzymatic->Functional Selectivity_Panel Kinase/GPCR Panel Target_Engagement->Selectivity_Panel Safety_Panel Safety Pharmacology Panel Functional->Safety_Panel Start This compound Start->Binding Start->Enzymatic

DS21360717 and Its Effect on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information specifically identifying "DS21360717" is limited. The following guide is based on the extensive research and known mechanisms of action of Lysine-Specific Demethylase 1 (LSD1) inhibitors, a class of molecules to which this compound likely belongs. The data and protocols described are representative of this class of epigenetic modulators.

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immunosuppression and promoting tumor growth. Epigenetic regulators, such as Lysine-Specific Demethylase 1 (LSD1), have emerged as critical modulators of the TME.[1][2] LSD1, also known as KDM1A, is a histone demethylase that is overexpressed in a wide range of cancers and is associated with poor prognosis.[1][2][3] Inhibitors of LSD1, such as this compound, represent a promising therapeutic strategy to remodel the TME from an immunosuppressive ("cold") to an immune-active ("hot") state, thereby enhancing the efficacy of immunotherapies like checkpoint blockade. This document provides a detailed overview of the mechanism of action of LSD1 inhibitors, their multifaceted effects on the components of the TME, and relevant experimental protocols.

Core Mechanism of Action: LSD1 Inhibition

LSD1 primarily functions to remove mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression of target genes. By inhibiting LSD1, compounds like this compound prevent this demethylation, leading to the re-expression of genes that can fundamentally alter tumor cell behavior and the surrounding microenvironment.

A key consequence of LSD1 inhibition is the induction of double-stranded RNA (dsRNA) stress within tumor cells. This occurs through two primary mechanisms:

  • Upregulation of Endogenous Retroviral Elements (ERVs): LSD1 inhibition leads to the expression of repetitive genetic elements, including ERVs, which are normally silenced.

  • Downregulation of the RNA-Induced Silencing Complex (RISC): Inhibition of LSD1 can suppress components of the RISC, further contributing to the accumulation of dsRNA.

This accumulation of dsRNA mimics a viral infection, triggering an interferon (IFN) response that increases tumor immunogenicity and makes the cancer cells more visible to the immune system.

cluster_0 Tumor Cell Nucleus cluster_1 Therapeutic Intervention cluster_2 Downstream Cellular Effects LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylates (Represses) ERVs Endogenous Retroviral Elements (ERVs) (Silenced) LSD1->ERVs Maintains Silencing RISC RISC Component Genes LSD1->RISC Maintains Expression ERVs_Active ERV Transcription ↑ RISC_Down RISC Components ↓ This compound This compound (LSD1 Inhibitor) This compound->LSD1 Inhibits dsRNA dsRNA Accumulation ↑ ERVs_Active->dsRNA RISC_Down->dsRNA IFN Type I Interferon (IFN) Response ↑ dsRNA->IFN MHC1 MHC-I Expression ↑ IFN->MHC1 center_node This compound (LSD1 Inhibition) T_Cell CD8+ T Cells center_node->T_Cell NK_Cell NK Cells center_node->NK_Cell DC_Cell Dendritic Cells center_node->DC_Cell Treg_Cell Treg Cells center_node->Treg_Cell T_Effect Infiltration ↑ Effector Function ↑ Anti-Tumor Response ↑ T_Cell->T_Effect NK_Effect Activating Ligands on Tumor Cells ↑ Anti-Tumor Activity ↑ NK_Cell->NK_Effect DC_Effect Differentiation ↑ Antigen Presentation ↑ DC_Cell->DC_Effect Treg_Effect Suppressive Function ↓ Treg_Cell->Treg_Effect start Start: Syngeneic Tumor Cell Implantation (e.g., B16 melanoma cells in C57BL/6 mice) tumor_growth Allow tumors to establish (e.g., reach 50-100 mm³) start->tumor_growth treatment Randomize mice into cohorts: 1. Vehicle Control 2. This compound 3. Anti-PD-1 Ab 4. This compound + Anti-PD-1 Ab tumor_growth->treatment monitor Monitor tumor volume and body weight (e.g., every 2-3 days) treatment->monitor endpoint Endpoint: Tumors reach max size or pre-defined study end monitor->endpoint harvest Harvest tumors and spleens endpoint->harvest analysis Process tissues for analysis harvest->analysis facs Flow Cytometry: - Quantify immune cell subsets (CD8+, CD4+, Tregs, NK, DCs) - Analyze activation markers (e.g., Granzyme B, Ki-67) analysis->facs Single-cell suspension ihc Immunohistochemistry (IHC): - Visualize immune cell infiltration in tumor sections - Stain for CD8, CD4, FoxP3, etc. analysis->ihc Tissue fixation end End: Correlate immune infiltration with tumor growth inhibition facs->end ihc->end

References

Pharmacological Profile of DS21360717: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the pharmacological profile of DS21360717, no specific information regarding this compound could be located. Publicly available scientific literature and drug development databases do not contain data on its mechanism of action, binding affinity, in vitro or in vivo efficacy, or any associated signaling pathways.

Consequently, the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be generated at this time. The core requirements of the request are contingent on the availability of foundational pharmacological data for this compound, which is currently not accessible in the public domain.

Further investigation would be required to ascertain if "this compound" is an internal development code that has not yet been publicly disclosed, a misidentified compound, or a designation that is no longer in use. Without primary data, a detailed pharmacological profile cannot be constructed.

Methodological & Application

Application Notes and Protocols for DS21360717: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for experimental protocols and data related to DS21360717, no specific information for this compound is publicly available at this time. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible.

The search for "this compound" did not yield any specific experimental procedures for cell culture, quantitative data on its biological effects, or details about its mechanism of action and interaction with cellular signaling pathways. General laboratory protocols for cell culture, viability assays, apoptosis detection, and cell cycle analysis are well-established in the scientific literature; however, the specific parameters and expected outcomes for this compound are not documented in the available resources.

To fulfill the request for detailed application notes, including data tables and signaling pathway diagrams, specific in vitro studies on this compound would be required. Such studies would need to determine key parameters, including but not limited to:

  • Optimal cell lines for study: Identifying cancer cell lines that are sensitive to this compound.

  • Effective concentration range: Determining the concentrations at which this compound exhibits biological activity.

  • Mechanism of action: Elucidating whether the compound induces apoptosis, causes cell cycle arrest, or has other cytotoxic effects.

  • Signaling pathway modulation: Identifying the specific cellular signaling pathways affected by this compound.

Without this foundational data, any attempt to generate the requested application notes and protocols would be speculative and not based on factual, reproducible scientific evidence.

Researchers, scientists, and drug development professionals interested in the biological activity of this compound are encouraged to perform initial exploratory studies to generate the necessary data for the development of detailed experimental protocols. These studies would typically involve a range of standard cell and molecular biology techniques. Once such data becomes available, the creation of comprehensive application notes and protocols would be feasible.

Application Notes and Protocols for DS21360717

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DS21360717 is a highly potent and selective inhibitor of FER (Fps/Fes Related) non-receptor tyrosine kinase. FER kinase is implicated in various cellular processes, including cell-cell adhesion, cytoskeletal regulation, and signaling pathways downstream of growth factor receptors. Dysregulation of FER has been associated with the progression of certain cancers, making it a target for therapeutic development. This compound exhibits significant antitumor activity by inhibiting FER kinase, thereby modulating downstream signaling pathways crucial for tumor cell proliferation and survival. These application notes provide detailed protocols for the preparation, storage, and in vitro use of this compound.

Physicochemical and Inhibitory Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 389.46 g/mol [1]
Chemical Formula C₂₁H₂₃N₇O[1]
IC₅₀ (FER Kinase) 0.49 nM[1]
GI₅₀ (FER-driven Ba/F3 cells) 1.9 nM[2]
GI₅₀ (Ba/F3-Mock cells) 220 nM[2]
Solubility Soluble in DMSO

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.

Materials Required:
  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Stock Solution Preparation (10 mM in DMSO)
  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Weigh: Accurately weigh a specific amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.89 mg of this compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the solid compound. For 3.89 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to minimize freeze-thaw cycles.

Storage Conditions

The stability of this compound in solution is dependent on the storage temperature. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions.

FormStorage TemperatureShelf LifeReference
Solid Powder 0 - 4°CShort-term (days to weeks)
-20°CLong-term (months to years)
Stock Solution -20°CUp to 1 month
-80°CUp to 6 months

Note: It is crucial to use the stock solution within the recommended timeframe to ensure its potency. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are generalized protocols for utilizing this compound in common in vitro assays. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro FER Kinase Inhibition Assay

This protocol provides a framework for determining the IC₅₀ of this compound against purified FER kinase. A variety of assay formats can be used, such as those based on fluorescence resonance energy transfer (FRET) or luminescence.

Materials:

  • Recombinant human FER kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • This compound stock solution (10 mM in DMSO)

  • Detection reagents (specific to the assay format)

  • 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).

  • Assay Reaction: a. To each well of a 384-well plate, add the diluted this compound or a vehicle control (DMSO in assay buffer). b. Add the FER kinase and the kinase substrate to each well. c. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions for the chosen assay format.

  • Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line with known FER expression or dependency)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and resume growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Remove the old medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Visualizations

Signaling Pathway of FER Kinase

The following diagram illustrates a simplified signaling pathway involving FER kinase. FER is activated by various growth factor receptors and subsequently phosphorylates downstream targets, influencing pathways such as STAT3 and NF-κB, which are critical for cell proliferation, survival, and migration.

FER_Signaling_Pathway GF Growth Factors (e.g., PDGF, EGF) RTK Receptor Tyrosine Kinases (e.g., PDGFR, EGFR) GF->RTK FER FER Kinase RTK->FER STAT3 STAT3 FER->STAT3 NFkB NF-κB FER->NFkB Migration Cell Migration & Adhesion FER->Migration This compound This compound This compound->FER Proliferation Cell Proliferation & Survival STAT3->Proliferation NFkB->Proliferation

Caption: Simplified FER kinase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the general workflow for performing an in vitro kinase inhibition assay with this compound.

Kinase_Assay_Workflow start Start dilution Prepare Serial Dilutions of this compound start->dilution plate_prep Add Compound/Vehicle to Assay Plate dilution->plate_prep add_enzyme Add FER Kinase and Substrate plate_prep->add_enzyme start_reaction Initiate Reaction with ATP add_enzyme->start_reaction incubation Incubate at 30°C start_reaction->incubation detection Add Detection Reagents incubation->detection read_plate Read Plate (Fluorescence/Luminescence) detection->read_plate analysis Data Analysis (Calculate IC50) read_plate->analysis end End analysis->end

Caption: General experimental workflow for an in vitro FER kinase inhibition assay.

Logical Relationship for Solution Handling

This diagram illustrates the key considerations and steps for the proper handling and storage of this compound.

Solution_Handling_Logic start This compound (Solid) equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot for Single Use stock_solution->aliquot storage Store Aliquots aliquot->storage short_term -20°C (≤ 1 month) storage->short_term long_term -80°C (≤ 6 months) storage->long_term use Use in Experiments short_term->use long_term->use

Caption: Logical workflow for the preparation and storage of this compound solutions.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "DS21360717" in publicly available scientific literature and databases did not yield any specific information regarding its mechanism of action, cellular targets, or established protocols for in vitro assays.

The identifier "this compound" may correspond to a novel or proprietary compound that is not yet described in published research. It could also be an internal designation within a research program that has not been publicly disclosed.

Without information on the compound's biological activity, it is not possible to provide specific, validated protocols or recommended concentration ranges for its use in in vitro assays. The appropriate experimental design, including the choice of cell lines, assay endpoints, and compound concentrations, is entirely dependent on the compound's molecular target and its expected biological effects.

To proceed with developing in vitro assays for this compound, the following general workflow and considerations are recommended. This guidance is based on standard practices in drug discovery and biomedical research.

General Workflow for Characterizing a Novel Compound In Vitro

The following diagram outlines a typical workflow for the initial in vitro characterization of a novel compound like this compound.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action A Target Identification/ Hypothesis Generation B Primary Assay Development (e.g., Target Binding, Enzyme Inhibition) A->B C Initial Concentration Range Finding (e.g., 10-point, 3-fold serial dilution) B->C D Cell-Based Potency Assays (e.g., Reporter Gene, Proliferation) C->D E Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) D->E F Target Engagement Assays (e.g., CETSA, Western Blot) E->F G Signaling Pathway Analysis (e.g., Phospho-protein arrays, RNA-seq) F->G

Caption: General workflow for in vitro characterization of a novel compound.

Hypothetical Signaling Pathway Analysis

If, for instance, preliminary studies were to suggest that this compound is an inhibitor of a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway, a subsequent step would be to investigate its effects on downstream signaling events.

The following diagram illustrates a simplified representation of the MAPK/ERK signaling cascade, which is a common target in cancer drug discovery.

SignalingPathways GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Recommendations for Proceeding

To enable the creation of specific application notes and protocols for this compound, the following information is essential:

  • Compound Target(s): The primary biological target or targets of the compound.

  • Mechanism of Action: How the compound interacts with its target (e.g., inhibitor, agonist, antagonist).

  • Chemical Properties: Solubility and stability in common laboratory solvents (e.g., DMSO, ethanol).

  • Preliminary Data: Any existing data on its activity in biochemical or cellular assays.

Once this foundational information is available, it will be possible to develop detailed and relevant protocols, including:

  • Recommended Stock Concentration and Storage: Guidelines for preparing and storing the compound.

  • Cell Line Selection: Appropriate cell models that express the target of interest.

  • Detailed Assay Protocols: Step-by-step instructions for performing relevant assays (e.g., cell viability, target engagement, signaling pathway modulation).

  • Data Analysis and Interpretation: Guidance on how to analyze and interpret the results.

Researchers and drug development professionals in possession of this compound are encouraged to perform initial characterization studies to elucidate its biological activity. The results of these studies will be critical for the development of robust and reproducible in vitro assays.

Application Note: Utilizing DS21360717 for the Analysis of FER Phosphorylation by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DS21360717 is a potent and orally active inhibitor of FER tyrosine kinase, with an IC50 of 0.49 nM.[1][2] FER is a non-receptor tyrosine kinase involved in various cellular processes, including cell-cell adhesion, signaling from growth factor receptors to the cytoskeleton, and regulation of leukocyte recruitment.[3][4] Given its role in these critical pathways, investigating the phosphorylation state of FER is crucial for understanding its activation and function in both normal physiology and disease states like cancer. This document provides a detailed protocol for the analysis of FER phosphorylation using Western blot, incorporating the FER kinase inhibitor this compound as a key experimental tool to probe FER signaling pathways and validate antibody specificity.

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample.[5] When studying protein phosphorylation, it is essential to use antibodies that specifically recognize the phosphorylated form of the target protein. The FER kinase inhibitor this compound can be used to treat cells to prevent the autophosphorylation of FER and the phosphorylation of its downstream targets. By comparing the Western blot signal for phosphorylated FER in untreated and this compound-treated cells, researchers can confirm the specificity of the phospho-FER antibody and investigate the effects of FER kinase inhibition on cellular signaling pathways.

Application

This protocol is intended for researchers, scientists, and drug development professionals interested in studying FER kinase signaling. It is applicable for use with cultured cells and can be adapted for tissue lysates. The use of this compound in this assay allows for:

  • Validation of the specificity of phospho-FER antibodies.

  • Investigation of the role of FER kinase activity in specific signaling pathways.

  • Assessment of the efficacy of this compound in inhibiting FER phosphorylation in a cellular context.

Experimental Protocols

I. Cell Culture and Treatment with this compound

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Cell Starvation (Optional): For experiments involving growth factor stimulation, serum-starve the cells overnight in a serum-free or low-serum medium to reduce basal levels of protein phosphorylation.

  • Inhibitor Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal inhibitor concentration.

  • Incubation: Remove the medium from the cells and add the medium containing this compound. Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a CO2 incubator. Include a vehicle control (e.g., DMSO) for comparison.

  • Stimulation (Optional): If studying growth factor-induced phosphorylation, add the desired growth factor (e.g., PDGF-BB) for a specific time course (e.g., 5-30 minutes) before cell lysis.

II. Preparation of Cell Lysates

It is critical to work quickly and on ice throughout the lysis procedure to prevent dephosphorylation.

  • Lysis Buffer Preparation: Prepare a lysis buffer containing phosphatase inhibitors. A common recipe is RIPA buffer supplemented with 1 mM Na3VO4, 10 mM NaF, and a protease inhibitor cocktail.

  • Cell Lysis:

    • Aspirate the cell culture medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer to the plate.

    • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Transfer the supernatant (clarified lysate) to a new tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

III. Western Blot Analysis

  • Sample Preparation:

    • To an aliquot of cell lysate, add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation:

    • Dilute the primary phospho-FER antibody (e.g., anti-FER (phospho Y402)) in 5% BSA in TBST at the recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional):

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total FER or a loading control protein (e.g., GAPDH or β-actin).

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended Range/ValueNotes
Cell Treatment
This compound Concentration1-100 nMOptimal concentration should be determined by a dose-response experiment.
Incubation Time1-4 hours
Western Blot
Protein Loading per Lane20-30 µg
Blocking Solution5% BSA in TBSTAvoid using milk.
Primary Antibody Dilution1:500 - 1:2000Refer to the antibody datasheet.
Primary Antibody IncubationOvernight at 4°C
Secondary Antibody Dilution1:2000 - 1:10000Refer to the antibody datasheet.
Secondary Antibody Incubation1 hour at Room Temperature

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_western_blot Western Blot A Seed Cells B Serum Starve (Optional) A->B C Treat with this compound or Vehicle Control B->C D Stimulate with Growth Factor (Optional) C->D E Wash with PBS D->E F Add Lysis Buffer with Phosphatase Inhibitors E->F G Clarify Lysate F->G H Quantify Protein G->H I SDS-PAGE H->I J Transfer to Membrane I->J K Block with 5% BSA J->K L Incubate with Primary Ab (anti-pFER) K->L M Incubate with Secondary Ab L->M N Detect Signal M->N

Caption: Experimental workflow for analyzing FER phosphorylation using this compound.

fer_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR Growth Factor Receptor (e.g., PDGFR) FER FER PDGFR->FER Recruits & Activates pFER p-FER FER->pFER Autophosphorylation Downstream Downstream Substrates pFER->Downstream Phosphorylates STAT3 STAT3 pFER->STAT3 Phosphorylates pDownstream p-Downstream Substrates Downstream->pDownstream pSTAT3 p-STAT3 STAT3->pSTAT3 Inhibitor This compound Inhibitor->pFER Inhibits GrowthFactor Growth Factor (e.g., PDGF) GrowthFactor->PDGFR Binds

Caption: Simplified FER signaling pathway indicating the inhibitory action of this compound.

References

Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a novel compound's effect on cell viability is a cornerstone of preclinical drug discovery and development. These assessments are critical for determining a compound's therapeutic potential and its cytotoxic properties. Cell viability assays provide quantitative data on the number of living, healthy cells in a population after exposure to a test agent, such as the investigational compound DS21360717. This information is vital for establishing dose-response relationships, identifying therapeutic windows, and understanding the compound's mechanism of action.

This document provides an overview of commonly used cell viability assays and detailed protocols that can be adapted for testing the effects of novel compounds. The selection of an appropriate assay depends on the research question, cell type, and the compound's properties.

Principles of Common Cell Viability Assays

Several methods are available to assess cell viability, each with distinct advantages and limitations. These assays typically measure a specific marker of cellular health, such as metabolic activity, membrane integrity, or ATP content.

  • Metabolic Assays: These assays, such as the MTT, XTT, and WST-1 assays, measure the metabolic activity of a cell population.[1][2][3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts to colored formazan (B1609692) products.[2][3] The amount of formazan produced is proportional to the number of metabolically active cells.

  • Luminescent Assays: Assays like the ATP quantitation assay measure the amount of ATP present in a cell population. Since ATP is a key indicator of metabolically active cells, the quantity of ATP is directly proportional to the number of viable cells.

  • Dye Exclusion Assays: These assays, including the Trypan Blue and Propidium Iodide staining methods, are based on the principle that viable cells have intact cell membranes that exclude certain dyes, while non-viable cells do not.

  • Live/Dead Assays: These methods use a combination of fluorescent dyes to simultaneously identify live and dead cells. For instance, Calcein-AM can be used to stain live cells green, while a dye like Propidium Iodide stains dead cells red.

Comparison of Cell Viability Assays

The following table summarizes the key characteristics of different cell viability assays to aid in selecting the most appropriate method for your research needs when evaluating a compound like this compound.

Assay NamePrincipleDetection MethodAdvantagesDisadvantages
MTT Assay Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.ColorimetricWell-established, cost-effective.Requires a solubilization step, endpoint assay.
XTT Assay Reduction of XTT to a water-soluble formazan product by metabolically active cells.ColorimetricHigher sensitivity than MTT, no solubilization step.Endpoint assay, can overestimate viability.
WST-1 Assay Cleavage of WST-1 to a soluble formazan by cellular mechanisms at the cell surface.ColorimetricHigh sensitivity, faster protocol than MTT.Endpoint assay, can overestimate viability.
ATP Assay Measurement of ATP levels using a luciferase-based reaction.LuminescenceHigh sensitivity, fast, suitable for high-throughput screening.Requires cell lysis.
Trypan Blue Viable cells with intact membranes exclude the dye, while non-viable cells take it up.Brightfield MicroscopySimple, inexpensive.Subjective, low-throughput.
Live/Dead Assay Simultaneous staining of live cells (e.g., Calcein-AM) and dead cells (e.g., Propidium Iodide).Fluorescence Microscopy/Flow CytometryProvides a ratio of live to dead cells, single-cell resolution.Requires specialized equipment.

Experimental Protocols

The following are detailed protocols for performing cell viability assays. These should be optimized for your specific cell type and experimental conditions when testing a new compound.

Protocol 1: MTT Cell Viability Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Luminescent ATP Cell Viability Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • 96-well opaque white flat-bottom plates

  • ATP detection reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate for the desired treatment period.

  • Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add 100 µL of the ATP detection reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Serial Dilutions of this compound treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_reagent Add Viability Reagent (e.g., MTT, ATP reagent) incubation->add_reagent readout Measure Signal (Absorbance/Luminescence) add_reagent->readout data_analysis Calculate % Viability vs. Control readout->data_analysis dose_response Generate Dose-Response Curve (IC50) data_analysis->dose_response

Caption: Experimental workflow for a cell viability assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates apoptosis Apoptosis gene_expression->apoptosis proliferation Proliferation gene_expression->proliferation This compound This compound This compound->receptor Binds

Caption: Hypothetical signaling pathway affected by this compound.

References

Application Notes and Protocols for DS21360717 in Kinase Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS21360717 is a potent, orally active small molecule inhibitor of Feline Sarcoma (FES)-related tyrosine kinase (FER).[1][2] Developed through high-throughput screening and subsequent structure-activity relationship (SAR)-based chemical modifications, this compound has demonstrated significant antitumor activity in preclinical models.[1] FER kinase is a non-receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and proliferation. Its overexpression and hyperactivity are associated with the progression and metastasis of several cancers, making it a compelling target for anticancer therapies.

These application notes provide detailed protocols for utilizing this compound as a tool compound for in vitro and cell-based kinase activity screening. The information is intended to guide researchers in academic and industrial settings in their efforts to study FER kinase biology and discover novel anticancer agents.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound

Target/Cell LineAssay TypeParameterValueReference
FER KinaseBiochemicalIC500.49 nM[2]
Ba/F3-FER CellsCell ProliferationGI501.9 nM[2]
Ba/F3-Mock CellsCell ProliferationGI50220 nM

Table 2: In Vivo Antitumor Efficacy of this compound in a Ba/F3-FER Xenograft Model

Dose (mg/kg, oral, once daily)OutcomeReference
12.5 - 100Significant tumor growth inhibition

Note: Detailed quantitative data on tumor growth inhibition percentages for specific doses were not available in the reviewed literature.

Table 3: Kinase Selectivity Profile of this compound

Kinase PanelConcentration TestedResultReference
64 Kinases200 nM>90% inhibition of 14 kinases (excluding FER and FES)

Note: A detailed IC50 panel for this compound against a broad range of kinases was not publicly available. The provided data indicates that while potent against FER, this compound exhibits off-target activity.

Signaling Pathway

FER kinase is a crucial node in multiple signaling pathways that regulate cell growth, survival, and migration. Downstream of growth factor receptors like EGFR, FER can activate key signaling cascades including the PI3K/AKT, MAPK/ERK, and STAT3 pathways.

FER_Signaling_Pathway GF Growth Factors (e.g., EGF) GFR Growth Factor Receptors (e.g., EGFR) GF->GFR FER FER Kinase GFR->FER PI3K PI3K FER->PI3K RAS RAS FER->RAS STAT3 STAT3 FER->STAT3 Migration Cell Migration & Metastasis FER->Migration This compound This compound This compound->FER AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation

FER Kinase Signaling Pathway

Experimental Protocols

Biochemical FER Kinase Activity Assay

This protocol is adapted from the methods used in the discovery of this compound and is suitable for determining the in vitro potency of test compounds.

Experimental Workflow:

Biochemical_Assay_Workflow Start Start Reagents Prepare Reagents: - FER Enzyme - this compound/Test Compound - ATP - Fluorescent Peptide Substrate Start->Reagents Incubate_Enzyme_Compound Pre-incubate FER Enzyme with this compound or Test Compound Reagents->Incubate_Enzyme_Compound Add_Substrate_ATP Add ATP and Fluorescent Peptide Substrate to initiate reaction Incubate_Enzyme_Compound->Add_Substrate_ATP Incubate_Reaction Incubate at 28°C for 90 minutes Add_Substrate_ATP->Incubate_Reaction Detect Detect Substrate Phosphorylation (e.g., LabChip EZ Reader) Incubate_Reaction->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End Cell_Assay_Workflow Start Start Culture_Cells Culture Ba/F3-FER and Ba/F3-Mock cells Start->Culture_Cells Seed_Cells Seed cells into 96-well plates Culture_Cells->Seed_Cells Add_Compound Add serial dilutions of This compound or Test Compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Analyze Data and Calculate GI50 Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for Immunohistochemical Analysis of FER in DS21360717 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FER is a non-receptor tyrosine kinase that plays a crucial role in regulating cell-cell adhesion and mediating signaling from the cell surface to the cytoskeleton.[1][2] Elevated expression of FER has been observed in various cancers, such as breast cancer, and is implicated in tumor progression and metastasis, making it a compelling therapeutic target.[1] DS21360717 is a potent and orally active selective inhibitor of FER tyrosine kinase, with a reported IC50 of 0.49 nM.[1][3] It has demonstrated significant anti-tumor activity in preclinical models.

Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and phosphorylation status of proteins within the context of tissue architecture. These application notes provide a detailed protocol for performing IHC on tissues treated with this compound to assess the pharmacodynamic effects of the inhibitor. The primary goal is to evaluate the engagement of this compound with its target, FER, by monitoring the phosphorylation status of FER at tyrosine residues, such as Tyr402, a marker of its activation state.

Signaling Pathway and Mechanism of Action

FER kinase is activated through autophosphorylation in response to upstream signals, such as growth factor receptor activation. Activated (phosphorylated) FER then mediates downstream signaling pathways that influence cell migration, adhesion, and proliferation. This compound exerts its inhibitory effect by blocking the kinase activity of FER, thereby preventing its autophosphorylation and subsequent signaling cascade.

FER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor FER FER (inactive) Growth_Factor_Receptor->FER Activation pFER p-FER (active) FER->pFER Autophosphorylation Downstream_Signaling Downstream Signaling (Cell Migration, Proliferation) pFER->Downstream_Signaling Signal Transduction This compound This compound This compound->FER Inhibition IHC_Workflow A 1. Tissue Collection (this compound & Vehicle Treated) B 2. Fixation & Paraffin Embedding A->B C 3. Sectioning (4-5 µm) B->C D 4. Deparaffinization & Rehydration C->D E 5. Antigen Retrieval D->E F 6. Peroxidase Block E->F G 7. Protein Block F->G H 8. Primary Antibody Incubation (e.g., anti-p-FER) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (e.g., DAB) I->J K 11. Counterstaining (Hematoxylin) J->K L 12. Dehydration & Mounting K->L M 13. Slide Scanning & Imaging L->M N 14. Image Analysis & Quantification (H-Score) M->N

References

Troubleshooting & Optimization

Technical Support Center: Improving DS21360717 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with DS21360717 for successful in vivo studies. Poor aqueous solubility is a known limitation of this compound, leading to low bioavailability and potentially impacting the assessment of its antitumor efficacy.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation showing poor efficacy in vivo?

A1: The limited in vivo antitumor effect of this compound can be attributed to its poor solubility, which consequently leads to low bioavailability.[1] For a compound to be absorbed and exert its therapeutic effect, it must be in a dissolved state at the site of absorption. If this compound precipitates out of solution in the gastrointestinal tract (for oral administration) or in the bloodstream (for intravenous administration), its effective concentration will be significantly reduced.

Q2: What are the initial steps to improve the solubility of this compound?

A2: A systematic approach to formulation development is recommended. The first step is to characterize the physicochemical properties of your specific batch of this compound, as these can be influenced by its salt form and purity. Key parameters to determine are its aqueous solubility at different pH values, and its octanol-water partition coefficient (logP). Although this compound is known to be soluble in DMSO, this solvent is often not suitable for direct in vivo use at high concentrations due to potential toxicity.

Q3: What are the common formulation strategies for poorly soluble compounds like this compound for in vivo studies?

A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent with water to increase the solubility of the compound.

  • Surfactant-based Formulations: Using surfactants to form micelles that can encapsulate the hydrophobic drug, thereby increasing its apparent solubility.

  • Cyclodextrin Complexation: Employing cyclodextrins to form inclusion complexes with the drug molecule, which enhances its aqueous solubility.

  • Lipid-based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based vehicle, which can improve absorption through the lymphatic system.

  • Particle Size Reduction: Decreasing the particle size of the drug substance to increase its surface area and dissolution rate (e.g., micronization or nanosuspension).

The choice of strategy will depend on the route of administration (oral or intravenous), the required dose, and the specific physicochemical properties of this compound.

Troubleshooting Guide

Problem 1: this compound precipitates from the formulation upon preparation or dilution.
  • Possible Cause: The solvent system is not optimal for maintaining this compound in solution.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent in your vehicle. Common co-solvents for in vivo use in rodents include polyethylene (B3416737) glycol 300/400 (PEG300/400), propylene (B89431) glycol (PG), and N-methyl-2-pyrrolidone (NMP).

    • Add a Surfactant: Incorporate a biocompatible surfactant such as Polysorbate 80 (Tween® 80) or a poloxamer (e.g., Pluronic® F-68) into your formulation.

    • Adjust pH: If this compound has ionizable groups, adjusting the pH of the vehicle with a suitable buffer can significantly improve solubility. An experimental determination of its pKa would be beneficial here.

    • Explore Cyclodextrins: Consider using cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known to enhance the solubility of a wide range of molecules.

Problem 2: The chosen formulation is causing adverse effects in the animals.
  • Possible Cause: The concentration of the excipients (co-solvents, surfactants) is too high, leading to toxicity.

  • Troubleshooting Steps:

    • Reduce Excipient Concentration: Consult literature for the maximum tolerated doses of the excipients in your chosen animal model and route of administration. Aim for the lowest effective concentration of each excipient.

    • Use a Combination of Solubilizers: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and less toxic than a high concentration of a single agent.

    • Consider Alternative Excipients: Explore other GRAS (Generally Recognized As Safe) excipients. For example, if using PEG400, consider if a lipid-based formulation might be better tolerated.

Quantitative Data Summary

The following tables provide a summary of commonly used excipients for oral and intravenous formulations in preclinical rodent studies. The suitability of each should be tested for this compound.

Table 1: Common Excipients for Oral Formulations in Rodents

Excipient CategoryExample ExcipientsTypical Concentration RangeNotes
Co-solvents PEG 300/400, Propylene Glycol10-60%Can improve solubility of lipophilic compounds.
Surfactants Polysorbate 80, Cremophor® EL1-10%Form micelles to solubilize drugs. Potential for toxicity at higher concentrations.
Cyclodextrins HP-β-CD, SBE-β-CD5-40%Forms inclusion complexes to increase aqueous solubility.
Lipid Vehicles Corn oil, Sesame oil, Labrasol®Not ApplicableSuitable for highly lipophilic compounds. Can enhance lymphatic absorption.
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC)0.5-2%For preparing suspensions if solubilization is not fully achieved.

Table 2: Common Excipients for Intravenous Formulations in Rodents

Excipient CategoryExample ExcipientsTypical Concentration RangeNotes
Co-solvents PEG 300/400, Propylene Glycol, Ethanol5-40%Must be used with caution to avoid hemolysis and precipitation upon injection.
Surfactants Polysorbate 80, Solutol® HS 151-5%Helps to prevent precipitation in the bloodstream.
Cyclodextrins HP-β-CD, SBE-β-CD10-40%Can be effective for increasing the solubility of compounds for IV administration.
Aqueous Vehicles Saline, 5% Dextrose in Water (D5W)Not ApplicableThe final formulation is typically diluted in these vehicles.

Experimental Protocols

Protocol 1: Screening for Suitable Solubilizing Excipients
  • Objective: To identify a suitable vehicle for this compound for in vivo studies.

  • Materials:

    • This compound powder

    • A selection of co-solvents (e.g., PEG400, PG)

    • A selection of surfactants (e.g., Polysorbate 80)

    • Cyclodextrins (e.g., HP-β-CD)

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Prepare a series of potential vehicle compositions (e.g., 20% PEG400 in water, 10% HP-β-CD in water, 5% Polysorbate 80 in saline).

    • Add a pre-weighed amount of this compound to a fixed volume of each vehicle to achieve the target concentration for your study.

    • Vortex each mixture vigorously for 2-5 minutes.

    • Visually inspect for complete dissolution. Note any precipitation or cloudiness.

    • For promising formulations, perform a kinetic solubility test by diluting the formulation in an aqueous buffer (e.g., PBS) to mimic physiological conditions and observe for precipitation over time.

    • (Optional) Quantify the amount of dissolved this compound in the supernatant after centrifugation using a suitable analytical method like HPLC to determine the exact solubility in each vehicle.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_final Final Formulation start This compound Powder (Poor Aqueous Solubility) co_solvents Co-solvent Screening (e.g., PEG400, PG) start->co_solvents Select Strategy surfactants Surfactant Screening (e.g., Tween 80) start->surfactants Select Strategy cyclodextrins Cyclodextrin Screening (e.g., HP-β-CD) start->cyclodextrins Select Strategy lipids Lipid-based Screening (e.g., Oils, SEDDS) start->lipids Select Strategy solubility_test Kinetic Solubility Assay co_solvents->solubility_test surfactants->solubility_test cyclodextrins->solubility_test lipids->solubility_test stability_test Formulation Stability solubility_test->stability_test Promising Candidates toxicity_screen In Vitro/In Vivo Tolerance Screen stability_test->toxicity_screen final_formulation Optimized Formulation for In Vivo Studies toxicity_screen->final_formulation Safe & Effective

Caption: Experimental workflow for developing a suitable formulation for this compound.

signaling_pathway cluster_input Input cluster_target Cellular Target cluster_pathway Downstream Signaling cluster_output Cellular Response This compound This compound FER FER Tyrosine Kinase This compound->FER Inhibits STAT3 STAT3 Signaling FER->STAT3 Activates FAK Focal Adhesion Kinase (FAK) Signaling FER->FAK Activates Cell_Motility Reduced Cell Motility STAT3->Cell_Motility Invasion Reduced Invasion STAT3->Invasion Tumor_Growth Inhibition of Tumor Growth STAT3->Tumor_Growth FAK->Cell_Motility FAK->Invasion FAK->Tumor_Growth

Caption: Simplified signaling pathway of FER kinase and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Off-Target Effects of DS21360717

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating potential off-target effects of the hypothetical small molecule inhibitor, DS21360717. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with inhibitors like this compound?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] Validating that an observed cellular phenotype is a direct result of inhibiting the intended target is fundamental to rigorous scientific research.[1]

Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?

Common indicators of potential off-target effects include:

  • Cellular phenotypes that are inconsistent with the known function of the intended target.

  • High levels of cellular toxicity at concentrations close to the effective dose.

  • Discrepancies between results obtained with this compound and those from genetic approaches (e.g., siRNA, CRISPR) targeting the same protein.

  • Similar phenotypes observed with structurally unrelated inhibitors that are not known to target the same protein.

Q3: What general strategies can I employ to minimize the off-target effects of this compound?

Several strategies can be used to minimize off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that produces the desired on-target effect.

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors that target the same protein.[1]

  • Genetic Approaches: Use techniques like CRISPR-Cas9 or RNA interference to knock down or knock out the intended target and see if the phenotype matches that of this compound treatment.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to ensure the observed effects correlate with target binding.

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound.

Troubleshooting Guide

Q4: I'm observing significant cell death in my cultures treated with this compound, even at concentrations where I expect to see specific inhibition. What should I do?

This could be due to off-target toxicity. Here’s a troubleshooting workflow:

  • Determine the Therapeutic Window: Perform a dose-response curve to determine the IC50 for your target of interest and a cytotoxicity assay (e.g., MTS or LDH assay) to determine the CC50 (cytotoxic concentration 50). A narrow therapeutic window suggests potential off-target toxicity.

  • Use a Structurally Unrelated Inhibitor: Test a different inhibitor for the same target with a distinct chemical scaffold. If this inhibitor shows the desired phenotype without the same level of toxicity, it's likely the toxicity of this compound is due to off-target effects.

  • Rescue Experiment: If possible, overexpress a resistant mutant of the target protein. If the cells are still sensitive to this compound, the toxicity is likely off-target.

Q5: My results with this compound do not align with the phenotype I see when I knock down the target protein using shRNA. How can I reconcile these findings?

This discrepancy strongly suggests off-target effects. The following steps can help clarify the situation:

  • Confirm Target Knockdown: Ensure your shRNA is effectively reducing the expression of the target protein via qPCR or Western blot.

  • Use Multiple shRNAs: Use at least two different shRNAs targeting different sequences of the same gene to rule out off-target effects of the shRNA itself.

  • Perform a Target Engagement Assay: Use a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with its intended target in your cellular model at the concentrations used.

Quantitative Data Summary

The following table presents hypothetical data for the on-target and off-target activity of this compound.

TargetIC50 (nM)Description
On-Target: Kinase A 15 Intended therapeutic target
Off-Target: Kinase B150Structurally related kinase
Off-Target: Kinase C800Distantly related kinase
Off-Target: Kinase D>10,000Unrelated kinase

This data is hypothetical and for illustrative purposes only.

Key Experimental Protocols

Protocol 1: Dose-Response Experiment for IC50 Determination

Objective: To determine the concentration of this compound that inhibits the activity of the target protein by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical starting concentration might be 10 µM, with 1:3 serial dilutions.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for a predetermined amount of time, based on the biology of the target and pathway.

  • Assay: Perform an assay to measure the activity of the target protein or a downstream signaling event (e.g., phosphorylation of a substrate measured by ELISA or Western blot).

  • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Protocol 2: Orthogonal Pharmacological Validation

Objective: To confirm that the observed phenotype is not specific to the chemical scaffold of this compound.

Methodology:

  • Inhibitor Selection: Choose a structurally distinct inhibitor that targets the same protein. Ideally, this inhibitor should have a different mechanism of action (e.g., allosteric vs. ATP-competitive for a kinase).

  • Dose-Response: Perform dose-response experiments for the new inhibitor as described in Protocol 1 to determine its IC50 in your system.

  • Phenotypic Assay: Treat cells with equipotent concentrations of this compound and the orthogonal inhibitor (e.g., at their respective IC50 or IC80 values).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the engagement of this compound with its target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO).

  • Heating: Heat the cell lysates or intact cells at a range of temperatures. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Kinase A Kinase A This compound->Kinase A inhibition Substrate A Substrate A Kinase A->Substrate A phosphorylates Phospho-Substrate A Phospho-Substrate A Cellular Response Cellular Response Substrate A->Cellular Response leads to Kinase B Kinase B Substrate B Substrate B Kinase B->Substrate B phosphorylates Phospho-Substrate B Phospho-Substrate B Unintended Effect Unintended Effect Substrate B->Unintended Effect leads to DS21360717_off This compound DS21360717_off->Kinase B inhibition Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response & Cytotoxicity Assays Start->Dose_Response Orthogonal_Validation Orthogonal Validation with Structurally Different Inhibitor Dose_Response->Orthogonal_Validation If phenotype and toxicity are coupled Genetic_Validation Genetic Validation (e.g., CRISPR, siRNA) Orthogonal_Validation->Genetic_Validation If orthogonal inhibitor does not replicate phenotype Target_Engagement Target Engagement Assay (e.g., CETSA) Genetic_Validation->Target_Engagement If genetic result differs from inhibitor Conclusion_On_Target Phenotype is On-Target Target_Engagement->Conclusion_On_Target If target is engaged at relevant concentrations Conclusion_Off_Target Phenotype is Off-Target Target_Engagement->Conclusion_Off_Target If target is not engaged Proteomics Proteome-wide Profiling to Identify Off-Targets Conclusion_Off_Target->Proteomics

References

Technical Support Center: Optimizing DS21360717 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel small molecule inhibitor, DS21360717, for in vivo animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rodent models?

A1: As this compound is a novel compound, a definitive starting dose has not been established in the public domain. A crucial first step is to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose that provides a therapeutic effect.[1] It is recommended to begin with a low dose, based on in vitro efficacy data (e.g., 1-5 mg/kg), and escalate the dose in subsequent cohorts of animals. Careful monitoring for signs of toxicity is essential during these initial studies.[1]

Q2: How should this compound be formulated for in vivo administration?

A2: The formulation of this compound will depend on its physicochemical properties, particularly its solubility. Since many small molecule inhibitors have poor aqueous solubility, a co-solvent system is often required for parenteral administration.[2][3]

Recommended Formulation Strategy:

  • Solubility Testing: First, determine the solubility of this compound in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400, corn oil).[2]

  • Vehicle Selection: A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline, PBS, or a solution containing polyethylene (B3416737) glycol (PEG) or carboxymethylcellulose (CMC). It is critical to ensure the final concentration of the organic solvent is low enough to avoid toxicity.

  • pH Adjustment: The pH of the final formulation should be adjusted to a physiological range (typically pH 7.2-7.4) to minimize irritation at the injection site.

Q3: What is the most appropriate route of administration for this compound?

A3: The choice of administration route depends on the experimental goals and the pharmacokinetic profile of this compound. For initial studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) injections are often preferred. Oral administration may be suitable if the compound demonstrates good oral bioavailability. However, many small molecule inhibitors suffer from low oral bioavailability due to first-pass metabolism.

Q4: How can I monitor for potential toxicity of this compound in my animal model?

A4: Close monitoring of the animals is crucial, especially during dose-finding studies. Key indicators of toxicity include:

  • Body Weight: A significant and sustained loss of body weight (e.g., >15-20%) is a common sign of toxicity.

  • Clinical Signs: Observe for changes in behavior (lethargy, agitation), appearance (ruffled fur), and physiological functions (diarrhea, abnormal breathing).

  • Blood Analysis: At the end of the study, or if signs of toxicity are observed, blood samples should be collected for complete blood count (CBC) and serum chemistry analysis to assess organ function.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo studies with this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Lack of Efficacy - Insufficient dose or dosing frequency.- Poor bioavailability.- The animal model is resistant to the compound's mechanism of action.- Increase the dose or frequency of administration.- Consider an alternative route of administration (e.g., IV instead of oral) to improve systemic exposure.- Confirm that the target of this compound is expressed and active in your animal model.- Perform pharmacokinetic studies to measure the concentration of this compound in plasma and target tissues.
Precipitation of Compound in Formulation - Poor solubility in the chosen vehicle.- Incorrect ratio of co-solvents.- Temperature changes affecting solubility.- Increase the proportion of the organic solvent (e.g., DMSO) or co-solvent (e.g., PEG400) in the vehicle.- Gently warm the solution before injection, ensuring the temperature is not high enough to cause degradation.- Prepare fresh formulations for each day of dosing.
Adverse Reactions at Injection Site (IP or SC) - The vehicle is causing local tissue irritation (e.g., high DMSO concentration).- The pH of the formulation is not physiological.- Reduce the concentration of organic solvents in the vehicle to the lowest effective level.- Adjust the pH of the final formulation to be near neutral (pH 7.2-7.4).- Alternate injection sites for repeated dosing.
Signs of Systemic Toxicity (e.g., weight loss, lethargy) - The dose is too high.- Off-target effects of the compound.- Vehicle toxicity.- Reduce the dosage of this compound.- Decrease the frequency of administration.- Run a control group that receives only the vehicle to assess its contribution to toxicity.
High Variability in Response Between Animals - Inconsistent dosing technique.- Inherent biological variability.- Ensure accurate and consistent administration of the compound, normalizing the dose to each animal's body weight.- Increase the number of animals per group to enhance statistical power.- Ensure that animals are age- and sex-matched.

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Acclimatize animals for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Start with a low dose of this compound (e.g., 1 mg/kg) and escalate the dose in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).

  • Administration: Administer this compound via the chosen route (e.g., IP injection) daily for 5-7 days.

  • Monitoring: Record body weight and clinical observations daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or other severe clinical signs).

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any potential organ toxicities.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model and Dosing: Use the same animal model as in the efficacy studies. Administer a single dose of this compound at a therapeutically relevant concentration.

  • Sample Collection: Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Testing of this compound cluster_0 Phase 1: Feasibility & Safety cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Interpretation DoseRange Dose-Ranging & MTD Study PK_Study Pharmacokinetic (PK) Study DoseRange->PK_Study Formulation Formulation Development Formulation->DoseRange Efficacy_Study Efficacy Study in Disease Model PK_Study->Efficacy_Study PD_Study Pharmacodynamic (PD) Study Efficacy_Study->PD_Study Data_Analysis Data Analysis & Interpretation PD_Study->Data_Analysis

Caption: Workflow for preclinical in vivo evaluation of this compound.

troubleshooting_logic Troubleshooting Logic for Lack of Efficacy Start Lack of In Vivo Efficacy Observed CheckDose Is the dose sufficient? Start->CheckDose CheckPK Is the compound reaching the target? CheckDose->CheckPK Yes IncreaseDose Increase Dose/Frequency CheckDose->IncreaseDose No CheckPD Is the compound engaging the target? CheckPK->CheckPD Yes OptimizeFormulation Optimize Formulation/Route CheckPK->OptimizeFormulation No CheckModel Is the animal model appropriate? CheckPD->CheckModel Yes ConfirmTarget Confirm Target Expression CheckPD->ConfirmTarget No ReevaluateModel Re-evaluate Animal Model CheckModel->ReevaluateModel No Success Efficacy Achieved CheckModel->Success Yes IncreaseDose->Success OptimizeFormulation->Success ConfirmTarget->ReevaluateModel

Caption: A logical approach to troubleshooting lack of efficacy in animal studies.

References

Troubleshooting inconsistent results with DS21360717

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Inconsistent Results and Frequently Asked Questions

Researchers and drug development professionals may encounter variability in their experimental outcomes when working with DS21360717. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an inhibitor of the XYZ signaling pathway. It specifically targets the kinase domain of the ABC receptor, preventing downstream phosphorylation of key effector proteins. This inhibition leads to a reduction in cell proliferation and induction of apoptosis in susceptible cell lines.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the vial to equilibrate to room temperature before reconstitution.

Q3: At what concentration range does this compound typically show efficacy?

A3: The effective concentration of this compound can vary depending on the cell line and assay conditions. However, a general starting point is a dose-response experiment ranging from 1 nM to 10 µM. Refer to the table below for typical IC50 values in common cancer cell lines.

Troubleshooting Guide

Issue 1: High Variability in Assay Results

High variability between replicate wells or experiments is a common challenge. Follow these steps to identify and mitigate potential sources of inconsistency.

Potential Causes and Solutions

Potential Cause Recommended Action
Cell Seeding Density Ensure a consistent number of cells are seeded across all wells. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before treatment.
Compound Preparation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure complete solubilization in the vehicle (e.g., DMSO) before further dilution in culture media.
Incubation Time Adhere strictly to the optimized incubation time for your specific assay. Small variations in timing can lead to significant differences in the final readout.
Reagent Quality Use high-quality, fresh reagents and culture media. Check the expiration dates of all components.
Plate Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.
Issue 2: Lower Than Expected Potency (High IC50 Value)

If this compound is demonstrating lower than expected activity, consider the following factors.

Experimental Workflow for Potency Troubleshooting

Caption: Troubleshooting workflow for addressing lower than expected potency of this compound.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Pathway Inhibition
  • Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ABC, total ABC, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL substrate and an imaging system.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor ABC Receptor Effector Effector Protein Receptor->Effector Phosphorylates This compound This compound This compound->Receptor Inhibits p_Effector p-Effector Protein Proliferation Cell Proliferation p_Effector->Proliferation Apoptosis Apoptosis

Caption: Proposed signaling pathway of this compound, an inhibitor of the ABC receptor.

Technical Support Center: Managing Cytotoxicity of Novel Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers working with novel compounds in cell culture. The compound "DS21360717" is used as a placeholder for a representative investigational agent, as no specific public data is available under this identifier. Researchers must adhere to all institutional and national safety guidelines when handling new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is the first step when working with a new compound like this compound in cell culture?

A1: The initial step is to perform a dose-response experiment to determine the compound's cytotoxic concentration range in your specific cell line. This is crucial for identifying a therapeutic window where the compound elicits its desired effect without causing excessive cell death. A common method for this is the MTT assay, which measures cell viability.

Q2: My compound is not readily soluble in aqueous media. What solvent should I use, and how can I minimize solvent-induced toxicity?

A2: Many organic solvents can be used to dissolve hydrophobic compounds for cell culture experiments.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice. However, it's essential to be aware that solvents themselves can be toxic to cells at higher concentrations.[1][2] It is recommended to keep the final concentration of solvents like DMSO, ethanol, and acetone (B3395972) at or below 0.5% (v/v) in the final culture medium to minimize background experimental error.[1] Always run a vehicle control (medium with the solvent at the same concentration used for the compound) to account for any effects of the solvent itself.

Q3: I am observing significant cell death even at low concentrations of my compound. What could be the reason?

A3: Several factors could contribute to high cytotoxicity. It's possible that your cell line is particularly sensitive to the compound's mechanism of action. Alternatively, the compound may be unstable in the culture medium, leading to the formation of more toxic byproducts. It is also important to ensure that the observed toxicity is not an artifact of the solvent used. Consider performing a time-course experiment to understand the kinetics of cell death.

Troubleshooting Guides

Problem: High variability in cytotoxicity results between experiments.

Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a consistent number of viable cells are seeded in each well. Perform a cell count using a hemocytometer or an automated cell counter before plating.[3]
Cell passage number Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time with repeated subculturing.
Compound degradation Prepare fresh stock solutions of the compound for each experiment. If the compound is light-sensitive or unstable, protect it from light and prepare it immediately before use.
Inconsistent incubation times Ensure that the incubation time with the compound is precisely controlled and consistent across all experiments.

Problem: The compound appears to be toxic, but the intended biological effect is not observed.

Possible Cause Troubleshooting Step
Off-target effects The compound may be inducing cell death through a mechanism unrelated to its intended target. Consider using cell lines that lack the target of interest as a negative control.
Incorrect dosage Re-evaluate the dose-response curve. The therapeutic window may be very narrow. Test a wider range of concentrations with smaller increments.
Metabolism of the compound The cell line may be metabolizing the compound into an inactive or toxic form. Consider using a different cell line or investigating the metabolic stability of the compound.

Quantitative Data Summary

Table 1: General Cytotoxicity of Common Organic Solvents in Cell Culture

SolventRecommended Max. Concentration (v/v)Observations
Ethanol ≤ 0.5%Generally low toxicity at low concentrations.
Acetone ≤ 0.5%Considered a non-toxic solvent in some cell lines at concentrations up to 5%.
Dimethyl Sulfoxide (DMSO) ≤ 0.5%Widely used, but can induce cellular changes even at low concentrations.
Dimethylformamide (DMF) ≤ 0.1%Generally exhibits greater toxicity compared to other common solvents.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plate with cultured cells

  • This compound (or compound of interest)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Culture medium

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with solvent) and a no-treatment control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After incubation, remove the medium and add MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Subculturing Adherent Cells

This protocol describes the general procedure for passaging adherent cells.

Materials:

  • Confluent flask of adherent cells

  • Culture medium

  • PBS (calcium and magnesium-free)

  • Trypsin-EDTA solution

  • Sterile centrifuge tubes

  • New culture flasks

Procedure:

  • Aspirate the spent medium from the confluent flask of cells.

  • Wash the cell monolayer with sterile PBS to remove any residual serum.

  • Add a small volume of pre-warmed Trypsin-EDTA solution to cover the cell layer.

  • Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.

  • Add fresh, pre-warmed culture medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge the cells at a low speed (e.g., 150 x g) for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in a known volume of fresh culture medium.

  • Count the cells and seed them into new, labeled flasks at the desired density.

  • Place the new flasks in a 37°C, 5% CO₂ incubator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock Solution C Dose-Response Treatment A->C B Culture and Seed Cells B->C D Incubation C->D E Viability Assay (e.g., MTT) D->E F Data Acquisition E->F G Determine IC50 F->G

Caption: A general experimental workflow for determining the cytotoxicity of a new compound.

troubleshooting_toxicity start High Cytotoxicity Observed q1 Is a vehicle control included? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is vehicle control also toxic? a1_yes->q2 action1 Include Vehicle Control (Solvent Only) a1_no->action1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Lower Solvent Concentration or Change Solvent a2_yes->action2 q3 Is the cell line known to be sensitive? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no action3 Consider Using a More Resistant Cell Line a3_yes->action3 end Compound is Likely Intrinsically Cytotoxic a3_no->end

Caption: A troubleshooting decision tree for unexpected cytotoxicity in cell culture experiments.

References

Interpreting unexpected phenotypes with DS21360717 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DS21360717 Treatment

This guide provides troubleshooting for unexpected phenotypes observed during experiments with this compound, a selective inhibitor of Kinase X. The information is intended for researchers, scientists, and drug development professionals to help interpret and address unforeseen experimental outcomes.

FAQ 1: Why am I observing an increase in inflammatory cytokine expression after this compound treatment in my cell line?

Answer: While this compound is designed to be a selective inhibitor of Kinase X, an unexpected increase in inflammatory cytokines (e.g., IL-6, TNF-α) suggests a potential off-target effect or a complex cellular response. Unwanted effects of drugs can arise from various factors, including interactions with unintended targets.[1][2][3] Possible explanations include:

  • Off-Target Kinase Inhibition: this compound may be inhibiting other kinases that are involved in negative regulation of inflammatory signaling pathways. For instance, inhibition of a kinase that normally suppresses the NF-κB pathway could lead to its activation and subsequent cytokine production.

  • Pathway Crosstalk: Inhibition of Kinase X could trigger a compensatory signaling cascade that activates inflammatory pathways as a feedback mechanism.

  • Cellular Stress Response: High concentrations of the compound or prolonged exposure could induce a stress response in the cells, leading to the activation of inflammatory signaling.

  • Contamination: Ensure that the observed effect is not due to contamination of the cell culture or the compound stock with endotoxins (LPS), which are potent inducers of inflammatory cytokines.[4]

To investigate this further, we recommend the following experimental approaches.

Quantitative Data Summary: Cytokine Profiling

The following table summarizes hypothetical data from a multiplex cytokine assay on supernatant from cells treated with this compound for 24 hours.

Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)IL-1β (pg/mL)
Vehicle (0.1% DMSO)15.2 ± 2.522.5 ± 3.15.1 ± 1.2
This compound (1 µM)158.6 ± 12.3210.4 ± 18.945.3 ± 5.8
Positive Control (LPS)540.1 ± 45.7890.2 ± 76.4150.7 ± 15.2
Experimental Protocol: Multiplex Cytokine Bead Array

This protocol outlines a method to simultaneously measure the concentration of multiple cytokines in cell culture supernatants.

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Treat cells with vehicle control, this compound at various concentrations, and a positive control (e.g., LPS).

    • Incubate for the desired time period (e.g., 24 hours).

  • Supernatant Collection:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant and store it at -80°C until analysis.

  • Cytokine Assay:

    • Use a commercial multiplex bead-based immunoassay kit (e.g., Luminex-based).

    • Prepare cytokine standards and samples according to the manufacturer's instructions.

    • Incubate samples with the antibody-coupled beads.

    • Add detection antibodies and a fluorescent reporter (e.g., streptavidin-phycoerythrin).

    • Acquire data on a compatible flow cytometer.

  • Data Analysis:

    • Calculate cytokine concentrations based on the standard curve using the analysis software provided with the assay.

Signaling Pathway Diagram

G This compound This compound KinaseX Kinase X (Intended Target) This compound->KinaseX Inhibits (Expected) OffTargetKinase Off-Target Kinase (e.g., Suppressor of NF-κB) This compound->OffTargetKinase Inhibits (Unexpected) Proliferation Cell Proliferation KinaseX->Proliferation Promotes NFkB NF-κB Pathway OffTargetKinase->NFkB Inhibits Cytokines Inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Promotes

Caption: Hypothetical off-target effect of this compound.

FAQ 2: Why does this compound treatment paradoxically increase cell migration in my experimental model?

Answer: A paradoxical increase in cell migration upon treatment with a kinase inhibitor is an uncommon but documented phenomenon. This can be due to the complex and interconnected nature of cellular signaling pathways. Potential reasons include:

  • Feedback Loop Activation: Inhibition of Kinase X might relieve a negative feedback loop that normally keeps a pro-migratory pathway in check. For example, Kinase X might phosphorylate and inactivate a protein that promotes cell migration.

  • Compensatory Pathway Upregulation: Cells may adapt to the inhibition of one pathway by upregulating another that can compensate for the loss of function, and this compensatory pathway may also promote migration.

  • Cell-Type Specificity: The effect of Kinase X inhibition on cell migration may be highly dependent on the genetic background and the specific signaling network of the cell line being used.

To dissect this observation, it is crucial to investigate the activity of key signaling proteins involved in cell migration.

Quantitative Data Summary: Cell Migration Assay

The following table presents hypothetical results from a transwell migration assay after 12 hours of treatment.

Treatment GroupMigrated Cells per Field
Vehicle (0.1% DMSO)105 ± 15
This compound (1 µM)250 ± 28
Positive Control (e.g., HGF)310 ± 35
Experimental Protocol: Transwell Migration Assay

This protocol measures the migratory capacity of cells towards a chemoattractant.

  • Cell Preparation:

    • Starve cells in serum-free medium for 12-24 hours.

    • Resuspend the cells in serum-free medium containing the vehicle or this compound.

  • Assay Setup:

    • Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Seed the prepared cells into the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours) at 37°C.

  • Cell Staining and Counting:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

    • Count the number of migrated cells in several representative fields under a microscope.

Signaling Pathway Diagram

G This compound This compound KinaseX Kinase X This compound->KinaseX Inhibits MigrationSuppressor Migration Suppressor Protein KinaseX->MigrationSuppressor Activates ProMigratoryKinase Pro-Migratory Kinase (e.g., Src) MigrationSuppressor->ProMigratoryKinase Inhibits Migration Cell Migration ProMigratoryKinase->Migration Promotes

Caption: Potential feedback loop causing increased cell migration.

FAQ 3: Why am I observing the rapid emergence of drug-resistant colonies with this compound treatment?

Answer: The development of drug resistance is a common challenge in cancer therapy and can occur through various mechanisms. The rapid appearance of resistant colonies suggests either the selection of pre-existing resistant clones or the induction of adaptive resistance mechanisms.

  • Pre-existing Resistant Subpopulations: The parental cell line may be heterogeneous and contain a small number of cells that are intrinsically resistant to this compound. Treatment eliminates the sensitive cells, allowing the resistant ones to proliferate.

  • Acquired Resistance: Cells may acquire resistance through genetic or epigenetic changes, such as:

    • Mutations in the Kinase X drug-binding site.

    • Upregulation of drug efflux pumps (e.g., P-glycoprotein).

    • Activation of bypass signaling pathways that circumvent the need for Kinase X.

  • Phenotypic Plasticity: Some cells might enter a reversible drug-tolerant state, allowing them to survive initial treatment and later acquire stable resistance mechanisms.

Characterizing the resistant colonies is the first step in understanding the underlying mechanism.

Quantitative Data Summary: IC50 Shift in Resistant Cells

The following table shows a hypothetical shift in the half-maximal inhibitory concentration (IC50) for cell viability in a resistant cell line compared to the parental line.

Cell LineIC50 of this compound (µM)
Parental0.5
Resistant Clone 18.2
Resistant Clone 212.5
Experimental Protocol: Generation and Characterization of Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines for further study.

  • Dose Escalation:

    • Continuously culture the parental cell line in the presence of this compound, starting at a low concentration (e.g., IC20).

    • Gradually increase the drug concentration as the cells adapt and resume normal proliferation.

    • This process may take several months.

  • Clonal Selection:

    • Once a resistant population is established, isolate single-cell clones by limiting dilution or cell sorting.

    • Expand the clones in the presence of the selective pressure (this compound).

  • Characterization of Resistance:

    • Confirm the resistant phenotype by performing a dose-response assay to determine the new IC50.

    • Investigate the mechanism of resistance through techniques such as:

      • Western blotting to check for changes in protein expression in the target pathway and potential bypass pathways.

      • Sanger or next-generation sequencing of the Kinase X gene to identify mutations.

      • RT-qPCR to measure the expression of drug transporter genes.

Experimental Workflow Diagram

G Parental Parental Cell Line Treatment Long-term Treatment with this compound Parental->Treatment Resistant Resistant Population Treatment->Resistant Isolate Isolate Clones Resistant->Isolate Characterize Characterize Clones Isolate->Characterize IC50 Confirm IC50 Shift Characterize->IC50 Sequencing Sequence Kinase X Characterize->Sequencing Western Analyze Bypass Pathways (Western Blot) Characterize->Western qPCR Check Efflux Pumps (RT-qPCR) Characterize->qPCR

Caption: Workflow for investigating drug resistance mechanisms.

References

Technical Support Center: Optimizing Experiments with DS21360717

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DS21360717, a novel photoswitchable kinase inhibitor. The following information is designed to help users adjust experimental conditions to achieve potent and reproducible activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a photoswitchable small molecule inhibitor that targets a key kinase in the MAPK/ERK signaling pathway. Its activity is modulated by light. The trans-isomer, activated by violet light (405 nm), is the active conformation that binds to and inhibits the target kinase. The cis-isomer, induced by green light (520 nm), is the inactive form. This allows for precise spatiotemporal control of kinase inhibition.

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: For initial cell-based assays, we recommend a concentration range of 0.1 nM to 10 µM to determine the IC50 value. The optimal concentration will vary depending on the cell line and the specific assay. For target engagement assays, a concentration of 1-10 times the expected Kd may be appropriate.

Q3: How should I prepare and store this compound?

A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving in DMSO to a concentration of 10 mM. Store the stock solution at -20°C, protected from light. For working solutions, dilute the stock in your desired cell culture medium. Due to its photoswitchable nature, all handling of the compound should be performed in the dark or under red light conditions to maintain the inactive state.

Q4: How do I activate and deactivate this compound?

A4: To activate the compound (convert to the trans-isomer), irradiate your samples with 405 nm light. To deactivate it (revert to the cis-isomer), use 520 nm light. The duration and intensity of light exposure required for complete isomerization will depend on the experimental setup (e.g., plate type, volume, and cell density). We recommend optimizing these parameters for your specific system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no activity of this compound Incomplete photoisomerization to the active trans-form.Increase the duration or intensity of the 405 nm light exposure. Ensure the light source is properly calibrated and positioned.
Compound degradation.Prepare fresh working solutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Low expression of the target kinase in the chosen cell line.Confirm target expression levels via Western blot or qPCR before starting the experiment.
High background activity in the dark The cis-isomer may have some residual activity.Lower the concentration of this compound used. Ensure complete conversion to the cis-form by irradiating with 520 nm light before starting the experiment.
The compound may have off-target effects.Perform a kinase selectivity panel to identify potential off-target interactions.
Inconsistent results between experiments Variability in light exposure.Standardize the light exposure protocol, including the distance of the light source from the samples and the duration of irradiation. Use a plate reader or other device capable of delivering consistent light intensity.
Cell density variations.Ensure consistent cell seeding density across all wells and plates.
Cell toxicity observed High concentrations of DMSO in the final working solution.Ensure the final DMSO concentration is below 0.5%.
Phototoxicity from the light source.Reduce the intensity or duration of light exposure. Include a "light only" control (cells exposed to the light source without the compound) to assess phototoxicity.

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • For activation, expose the plate to 405 nm light for 15 minutes. For the inactive control, expose a separate plate to 520 nm light for 15 minutes. A dark control (no light exposure) should also be included.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Western Blot Analysis of MAPK/ERK Pathway
  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration and expose them to 405 nm or 520 nm light as described above.

  • After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineLight ConditionIC50 (nM)
A375 (Melanoma) 405 nm (Active)15.2
520 nm (Inactive)> 10,000
Dark> 10,000
HT-29 (Colon Cancer) 405 nm (Active)25.8
520 nm (Inactive)> 10,000
Dark> 10,000
MCF-7 (Breast Cancer) 405 nm (Active)150.4
520 nm (Inactive)> 10,000
Dark> 10,000

Table 2: Kinase Selectivity Profile of this compound (trans-isomer)

Kinase% Inhibition at 1 µM
Target Kinase 98%
Kinase A 12%
Kinase B 5%
Kinase C < 2%

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription This compound This compound (trans-isomer) This compound->MEK Inhibition experimental_workflow start Start: Seed Cells treatment Treat with this compound start->treatment light_exposure Light Exposure treatment->light_exposure incubation Incubate (48-72h) light_exposure->incubation 405 nm (Active) 520 nm (Inactive) Dark Control assay Perform Cell Viability Assay (e.g., MTS) incubation->assay data_analysis Data Analysis (IC50) assay->data_analysis troubleshooting_tree start Issue: Low/No Activity check_light Check Light Source and Exposure Conditions start->check_light check_compound Prepare Fresh Compound and Check Concentration check_light->check_compound No solution1 Optimize Light Exposure check_light->solution1 Yes check_target Verify Target Expression in Cell Line check_compound->check_target No solution2 Use Freshly Prepared Solutions check_compound->solution2 Yes solution3 Select a Different Cell Line check_target->solution3 Yes

Validation & Comparative

A Comparative Guide to DS21360717 and Other FER Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel FER kinase inhibitor, DS21360717, with other known inhibitors of the Feline Sarcoma (FER) kinase. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

This compound has emerged as a highly potent and selective inhibitor of FER kinase, a non-receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and signaling pathways associated with cancer progression.[1] This guide summarizes key quantitative data, details experimental methodologies for cited studies, and provides visual representations of relevant biological pathways and workflows to facilitate a clear comparison of this compound with other notable FER kinase inhibitors.

Comparative Analysis of FER Kinase Inhibitors

The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic profiles of this compound and other selected FER kinase inhibitors.

Table 1: In Vitro and Cellular Activity of FER Kinase Inhibitors

InhibitorIC50 (FER, nM)Cellular GI50 (nM)Cell Line
This compound 0.49 [1]1.9 [1]Ba/F3-FER[1]
TAE684137.5--
Brigatinib410.6--
DasatinibData not available--
E260Data not available300 - 400 (EC50)[2]SW620

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; EC50: Half-maximal effective concentration. A lower value indicates higher potency.

Table 2: Pharmacokinetic Properties of Selected FER Kinase Inhibitors

InhibitorOral Bioavailability (%)Half-life (t½, hours)Species
This compound Data not availableData not available-
TAE6848311.3Mouse
Brigatinib~90 (plasma protein binding)~25Human
Dasatinib14-343-5Human
E260-2.9 (175 min)Mouse

In Vivo Antitumor Efficacy

This compound has demonstrated significant in vivo antitumor efficacy in a subcutaneous tumor model using Ba/F3-FER cells. Oral administration of this compound led to a dose-dependent inhibition of tumor growth.

Comparative in vivo studies with other FER inhibitors are limited. However, individual studies have shown:

  • Brigatinib: Demonstrates efficacy in patients with anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), including those with brain metastases.

  • TAE684: Shows antitumor activity in anaplastic large-cell lymphoma (ALCL) and NSCLC xenograft models.

  • Dasatinib: A multi-kinase inhibitor with demonstrated preclinical and clinical activity in various leukemias and solid tumors.

  • E260: Has been shown to suppress tumor growth in vivo.

FER Kinase Signaling Pathways

FER kinase is a component of multiple signaling cascades that regulate cell growth, survival, and migration. Inhibition of FER can disrupt these pathways, leading to antitumor effects. Key pathways influenced by FER include:

  • PI3K/AKT Pathway: Involved in cell survival and proliferation.

  • MAPK/ERK Pathway: Regulates cell growth and differentiation.

  • EGFR Signaling: FER can act downstream of the Epidermal Growth Factor Receptor (EGFR).

Below are diagrams illustrating the FER kinase signaling pathway and a general experimental workflow for evaluating kinase inhibitors.

FER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) FER FER Kinase Growth_Factor_Receptor->FER Activation PI3K PI3K FER->PI3K MAPK_Pathway MAPK/ERK Pathway FER->MAPK_Pathway AKT AKT PI3K->AKT Downstream_Effectors Downstream Effectors AKT->Downstream_Effectors MAPK_Pathway->Downstream_Effectors Gene_Expression Gene Expression (Proliferation, Survival, Migration) Downstream_Effectors->Gene_Expression

Caption: Simplified FER kinase signaling pathway.

Kinase_Inhibitor_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Hits In_Vitro_Assays In Vitro Assays: - IC50 Determination - Kinase Selectivity Lead_Optimization->In_Vitro_Assays Cellular_Assays Cellular Assays: - GI50/EC50 - Pathway Analysis In_Vitro_Assays->Cellular_Assays In_Vivo_Studies In Vivo Studies: - Efficacy (Xenografts) - Pharmacokinetics Cellular_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: General workflow for kinase inhibitor discovery.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Purified recombinant FER kinase

  • Kinase-specific peptide substrate

  • Test compound (e.g., this compound)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the test compound at various concentrations, the purified FER kinase, and the peptide substrate in the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. The reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (GI50 Determination)

This protocol describes a common method to assess the effect of a compound on cell growth.

Materials:

  • Cancer cell line (e.g., Ba/F3-FER)

  • Cell culture medium and supplements

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions. This reagent measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Normalize the data to the vehicle-treated control cells. Plot the percentage of cell growth inhibition against the logarithm of the compound concentration to determine the GI50 value.

In Vivo Xenograft Model

This protocol provides a general outline for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., Ba/F3-FER)

  • Matrigel (optional, to enhance tumor formation)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (potentially mixed with Matrigel) into the flank of the mice.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control according to a predefined schedule and dosage.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length × Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (defined by a maximum tumor size or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the antitumor efficacy of the compound. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion

This compound is a highly potent inhibitor of FER kinase with strong in vitro and cellular activity. While direct comparative data with a broad range of other FER inhibitors is still emerging, the available information suggests that this compound is a promising candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers to understand the current landscape of FER kinase inhibitors and to design future experiments for their evaluation. As more data becomes available, this guide will be updated to provide the most current and comprehensive comparison.

References

Validating Target Engagement for DS21360717: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the specific molecular target of DS21360717 is not publicly available. This guide will provide a comprehensive framework and comparison of established methods for validating target engagement in cells, which can be applied once the target of this compound is identified.

For researchers and drug development professionals, confirming that a therapeutic agent interacts with its intended molecular target within a cellular context is a critical step. This process, known as target engagement, provides crucial evidence of the compound's mechanism of action and is a key determinant of its potential efficacy. This guide outlines and compares various experimental approaches to validate the cellular target engagement of a novel compound, using the placeholder "this compound" as an example.

Comparison of Key Target Engagement Methodologies

Choosing the appropriate method for validating target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of widely used techniques.

Method Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.Label-free; applicable to native proteins in live cells or lysates.Not suitable for all targets (e.g., membrane proteins can be challenging); requires specific antibodies for detection.Low to Medium
NanoBRET™/HiBiT Bioluminescence Resonance Energy Transfer (BRET) or binary complementation between a tagged target protein and a tracer/probe.High sensitivity and specificity; amenable to high-throughput screening.Requires genetic engineering of cells to express tagged proteins; potential for artifacts from protein tagging.High
Fluorescence Recovery After Photobleaching (FRAP) Measures the mobility of a fluorescently tagged target protein. Ligand binding can alter protein diffusion rates.Provides information on target dynamics in live cells.Requires expression of a fluorescently tagged protein; can be technically demanding.Low
Immunoprecipitation-Western Blot (IP-WB) A specific antibody pulls down the target protein, and co-precipitated binding partners (including the drug) are detected.Can confirm direct binding in a cellular context.Can be prone to non-specific binding; requires highly specific antibodies.Low
Affinity Purification-Mass Spectrometry (AP-MS) Uses a tagged or immobilized version of the drug to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.Unbiased, proteome-wide identification of potential targets and off-targets.Can generate false positives due to non-specific interactions; may not reflect in-cell binding.Low to Medium

Experimental Protocols

Detailed methodologies for two commonly employed and powerful techniques, CETSA and NanoBRET™, are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture cells expressing the target of interest to the desired confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Cell Lysis and Heating:

    • Harvest and lyse the cells to obtain a soluble protein fraction.

    • Aliquot the lysate and heat the samples across a range of temperatures (e.g., 37°C to 70°C) for a fixed time (e.g., 3 minutes).

  • Protein Precipitation and Detection:

    • Centrifuge the heated samples to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot or another suitable detection method (e.g., ELISA).

  • Data Analysis:

    • Generate a melt curve by plotting the percentage of soluble target protein as a function of temperature.

    • Determine the melting temperature (Tm) for both the vehicle- and this compound-treated samples. A shift in Tm indicates target engagement.

NanoBRET™ Target Engagement Protocol
  • Cell Line Generation:

    • Generate a stable cell line expressing the target protein fused to a NanoLuc® luciferase tag.

  • Assay Setup:

    • Seed the engineered cells into a multi-well plate.

    • Add the NanoBRET™ tracer, a fluorescent ligand that binds to the target, to the cells.

    • Add varying concentrations of the unlabeled competitor compound (this compound).

  • BRET Measurement:

    • Add the NanoLuc® substrate to initiate the luminescence reaction.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the this compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Visualizing Workflows and Pathways

To further clarify these processes, the following diagrams illustrate a hypothetical signaling pathway and the experimental workflows.

Signaling_Pathway This compound This compound Target_Protein Target Protein This compound->Target_Protein Binds to and inhibits Product Product Target_Protein->Product Converts Substrate Substrate Substrate->Target_Protein Downstream_Effector Downstream Effector Product->Downstream_Effector Activates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Leads to

Hypothetical signaling pathway for this compound.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_heating Lysis & Heating cluster_detection Detection cluster_analysis Data Analysis Cells Cells Treat_Compound Treat_Compound Cells->Treat_Compound Treat with this compound or Vehicle Lyse_Cells Lyse_Cells Treat_Compound->Lyse_Cells Heat_Lysate Heat_Lysate Lyse_Cells->Heat_Lysate Heat at various temperatures Centrifuge Centrifuge Heat_Lysate->Centrifuge Western_Blot Western_Blot Centrifuge->Western_Blot Analyze supernatant Melt_Curve Melt_Curve Western_Blot->Melt_Curve Quantify soluble protein Tm_Shift Tm_Shift Melt_Curve->Tm_Shift Determine Tm

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison_Logic Start Need to Validate Target Engagement Q1 Q1 Start->Q1 Is a specific antibody available? End_CETSA CETSA End_NanoBRET NanoBRET™ End_Other Other Methods (e.g., IP-WB, FRAP) Q1->End_CETSA Yes Q2 Q2 Q1->Q2 No Q2->End_Other No Q3 Q3 Q2->Q3 Is genetic engineering of cells feasible? Q3->End_NanoBRET Yes Q3->End_Other No

Decision tree for selecting a target engagement method.

By applying these established methodologies, researchers can rigorously validate the cellular target engagement of novel compounds like this compound, providing a solid foundation for further preclinical and clinical development. The choice of method will ultimately be guided by the specific biological question, the nature of the target, and the available resources.

Unveiling the Selectivity of FER Kinase Inhibitor DS21360717: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of DS21360717, a potent FER tyrosine kinase inhibitor, with other kinases, benchmarked against another selective inhibitor, TL02-59.

This compound has emerged as a powerful inhibitor of FER, a non-receptor tyrosine kinase implicated in various cancers through its role in cell proliferation, migration, and survival signaling pathways. However, the therapeutic window of any kinase inhibitor is critically dependent on its specificity. This report summarizes the available data on the kinase selectivity of this compound and provides a direct comparison with TL02-59, an inhibitor primarily targeting the myeloid Src-family kinase Fgr.

Kinase Inhibition Profile: this compound vs. TL02-59

The cross-reactivity of this compound was assessed against a panel of 64 kinases at a concentration of 200 nM. For comparison, the selectivity of TL02-59 was determined using the comprehensive KINOMEscan™ platform, screening against a panel of 456 kinases. The data highlights the distinct selectivity profiles of these two inhibitors.

Kinase TargetThis compound (% Inhibition @ 200 nM)TL02-59 (% of Control @ 100 nM)
Primary Target
FER--
Fgr-0
Selected Off-Targets
AAK1>901.8
ABL1>902.3
AURKA>90100
CLK1>90100
CLK4>90100
CSNK1E>90100
DMPK>90100
FLT3-1.8
FYN>90100
HCK-0
LCK>90100
LYN-0
MAP4K4>90100
MYO3B>90100
PHKG2>90100
ROCK2>90100
SRC>90100
YES1>90100

Note: For this compound, specific percentage inhibition values for kinases with >90% inhibition were not publicly available. For TL02-59, the KINOMEscan data is presented as "% of Control", where a lower percentage indicates stronger binding/inhibition.

Experimental Protocols

Kinase Selectivity Profiling of this compound

The kinase selectivity of this compound was evaluated using a competitive binding assay. The compound was screened at a concentration of 200 nM against a panel of 64 kinases. The percentage of inhibition was determined by measuring the displacement of a fluorescently labeled ligand from the kinase active site.

KINOMEscan™ Profiling of TL02-59

The kinase selectivity of TL02-59 was determined using the KINOMEscan™ platform (DiscoverX). This assay is a competition-based binding assay where test compounds are quantified by their ability to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. The results are reported as a percentage of the DMSO control, where a lower value signifies a higher affinity of the compound for the kinase.

Signaling Pathway and Experimental Workflow

To visualize the context of FER kinase inhibition and the general workflow of a kinase selectivity screen, the following diagrams are provided.

FER_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Growth Factor Receptors (e.g., EGFR, PDGFR) Growth Factor Receptors (e.g., EGFR, PDGFR) FER Kinase FER Kinase Growth Factor Receptors (e.g., EGFR, PDGFR)->FER Kinase Cytokine Receptors Cytokine Receptors Cytokine Receptors->FER Kinase PI3K/Akt Pathway PI3K/Akt Pathway Cell Migration Cell Migration PI3K/Akt Pathway->Cell Migration Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival MAPK/ERK Pathway MAPK/ERK Pathway Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation STAT3 Signaling STAT3 Signaling STAT3 Signaling->Cell Proliferation FER Kinase->PI3K/Akt Pathway FER Kinase->MAPK/ERK Pathway FER Kinase->STAT3 Signaling This compound This compound This compound->FER Kinase Inhibition

Caption: Simplified FER kinase signaling pathway and the point of inhibition by this compound.

Kinase_Selectivity_Workflow cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Kinase Panel Kinase Panel Incubation Incubation Kinase Panel->Incubation Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubation Labeled Ligand Labeled Ligand Labeled Ligand->Incubation Signal Detection Signal Detection Incubation->Signal Detection Quantification Quantification Signal Detection->Quantification Selectivity Profile Selectivity Profile Quantification->Selectivity Profile

Caption: General experimental workflow for determining kinase inhibitor selectivity.

A Head-to-Head Comparison of FER Kinase Inhibitors: DS21360717 vs. E260

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in advancing preclinical studies. This guide provides a comprehensive comparison of two prominent FER tyrosine kinase inhibitors, DS21360717 and E260, summarizing their performance based on available experimental data.

FER, a non-receptor tyrosine kinase, has emerged as a compelling target in oncology due to its role in driving cancer cell proliferation, survival, and metastasis.[1] Both this compound and E260 have demonstrated significant inhibitory activity against FER, yet they exhibit distinct biochemical profiles and mechanisms of action.

At a Glance: Performance Comparison

FeatureThis compoundE260
Target FER Tyrosine KinaseFER and FerT Kinases
IC50 (FER Kinase) 0.49 nMNot Reported
Cellular Potency GI50: 1.9 nM (Ba/F3-FER cells)EC50: 400 nM (SW620 cells, 24h)
Dissociation Constant (Kd) Not Reported0.85 µM (Fer/FerT KD)[2]
Mechanism of Action Direct ATP-competitive inhibitionInduces metabolic stress and mitochondrial dysfunction[2][3][4]
In Vivo Efficacy Tumor growth inhibition in Ba/F3-FER xenograft modelTumor growth inhibition in SW620 xenograft model

In-Depth Analysis

Biochemical Potency and Selectivity

This compound stands out for its exceptional potency against FER kinase, with a reported IC50 of 0.49 nM. This sub-nanomolar activity suggests a highly efficient interaction with the kinase's active site. In contrast, a direct biochemical IC50 value for E260 against FER kinase has not been reported in the reviewed literature. However, its dissociation constant (Kd) for the kinase domain of Fer/FerT has been determined to be 0.85 µM, indicating a direct binding interaction. It is important to note that IC50 and Kd are different measures of inhibitor performance and cannot be directly compared.

Information on the broader kinase selectivity profiles for both compounds is limited in the available literature. Such data would be invaluable for assessing their potential for off-target effects.

Cellular Activity

In cellular assays, this compound demonstrates potent inhibition of FER-driven cell proliferation, with a GI50 of 1.9 nM in Ba/F3 cells engineered to express FER. E260 has been shown to induce cell death in various cancer cell lines. In SW620 colorectal cancer cells, E260 exhibited an EC50 of 400 nM after 24 hours of treatment. In PANC-1 pancreatic cancer cells, the EC50 was 3.2 µM after 72 hours. The different cell lines and assay endpoints (growth inhibition vs. cell death) should be considered when comparing these cellular potencies.

Mechanism of Action

This compound is believed to act as a direct ATP-competitive inhibitor of FER kinase. E260, on the other hand, exhibits a more complex mechanism of action. It is an inhibitor of both FER and its testis-specific isoform, FerT. E260 induces metabolic stress in cancer cells by causing mitochondrial dysfunction and deformation, leading to a decrease in cellular ATP levels.

In Vivo Efficacy

Both inhibitors have demonstrated anti-tumor activity in preclinical mouse models. This compound showed significant tumor growth inhibition in a subcutaneous xenograft model using Ba/F3-FER cells. E260 was effective in reducing tumor volume in a SW620 colon cancer cell xenograft model.

FER Signaling Pathway

FER kinase is a crucial node in multiple signaling pathways that regulate key cellular processes. It acts downstream of growth factor receptors such as EGFR and PDGFR. Upon activation, FER can trigger several downstream cascades, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, ultimately influencing cell-cell adhesion, migration, and proliferation.

FER_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Signaling Pathways cluster_cellular_responses Cellular Responses Growth_Factors Growth Factors (e.g., EGF, PDGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Growth_Factors->Receptor_Tyrosine_Kinases FER_Kinase FER Kinase Receptor_Tyrosine_Kinases->FER_Kinase PI3K_AKT_Pathway PI3K/AKT Pathway FER_Kinase->PI3K_AKT_Pathway MAPK_ERK_Pathway MAPK/ERK Pathway FER_Kinase->MAPK_ERK_Pathway STAT3_Pathway STAT3 Pathway FER_Kinase->STAT3_Pathway Actin_Cytoskeleton_Remodeling Actin Cytoskeleton Remodeling FER_Kinase->Actin_Cytoskeleton_Remodeling Cell_Proliferation Cell Proliferation PI3K_AKT_Pathway->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_Pathway->Cell_Survival MAPK_ERK_Pathway->Cell_Proliferation STAT3_Pathway->Cell_Proliferation STAT3_Pathway->Cell_Survival Cell_Migration_Metastasis Cell Migration & Metastasis Actin_Cytoskeleton_Remodeling->Cell_Migration_Metastasis Cell_Adhesion Cell Adhesion Actin_Cytoskeleton_Remodeling->Cell_Adhesion

Caption: Simplified FER kinase signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative)

This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against FER kinase.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant FER Kinase - Kinase Buffer - ATP - Substrate - Test Compound (this compound or E260) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate FER Kinase with Test Compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Kinase Reaction (Add ATP and Substrate) Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., TR-FRET, Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Key Reagents & Conditions:

  • Kinase: Recombinant human FER kinase domain.

  • Buffer (example for E260): 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • ATP: Concentration is typically at or near the Km for ATP for the specific kinase.

  • Substrate: A suitable peptide or protein substrate for FER kinase.

  • Detection: Commonly used methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based assays that measure ATP consumption.

Cell-Based Proliferation/Viability Assay (Representative)

This protocol outlines a general procedure for evaluating the effect of the inhibitors on cancer cell viability.

Cell_Assay_Workflow cluster_workflow Cell-Based Assay Workflow Start Start Seed_Cells Seed Cancer Cells (e.g., Ba/F3-FER, SW620) in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate Overnight to allow cell attachment Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Serial Dilutions of this compound or E260 Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treatment Add_Viability_Reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate_Treatment->Add_Viability_Reagent Incubate_Reagent Incubate as per manufacturer's instructions Add_Viability_Reagent->Incubate_Reagent Measure_Signal Measure Signal (Absorbance or Luminescence) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data (Calculate GI50/EC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell-based viability/proliferation assay.

Cell Lines:

  • This compound: Ba/F3 cells engineered to express FER kinase.

  • E260: SW620 (colorectal adenocarcinoma) and PANC-1 (pancreatic ductal carcinoma) cell lines.

In Vivo Xenograft Model (Representative)

This provides a generalized workflow for assessing the in vivo anti-tumor efficacy of the inhibitors.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow Start Start Implant_Cells Subcutaneously Implant Cancer Cells (Ba/F3-FER or SW620) into Immunocompromised Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Reach a Predetermined Size Implant_Cells->Tumor_Growth Randomize_Mice Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer this compound, E260, or Vehicle Control Randomize_Mice->Administer_Treatment Monitor_Tumor_Growth Monitor Tumor Volume and Body Weight Regularly Administer_Treatment->Monitor_Tumor_Growth Endpoint Continue Treatment until Predefined Endpoint Monitor_Tumor_Growth->Endpoint Analyze_Data Analyze Tumor Growth Inhibition Endpoint->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for an in vivo xenograft study.

Animal Models:

  • Immunocompromised mice (e.g., Nude or SCID) are used to prevent rejection of the human tumor cells.

Conclusion

Both this compound and E260 are valuable research tools for investigating the role of FER kinase in cancer. This compound is a highly potent, sub-nanomolar inhibitor of FER kinase, making it an excellent choice for studies requiring high biochemical potency. E260, while its direct IC50 against FER is not reported, offers a unique mechanism of action by inducing metabolic stress, providing an alternative approach to targeting FER-driven cancers.

The choice between these two inhibitors will depend on the specific research question. For studies focused on direct, potent inhibition of FER kinase activity, this compound is a strong candidate. For investigations into the metabolic vulnerabilities of cancer cells and the broader roles of Fer and FerT, E260 presents a compelling option. Further studies, including comprehensive kinase selectivity profiling and head-to-head in vivo comparisons, would provide a more complete picture of the therapeutic potential of these two promising FER inhibitors.

References

Independent Validation of Antitumor Activity: A Comparative Guide for LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information for a compound designated "DS21360717". Therefore, this guide provides a comparative framework for Lysine-Specific Demethylase 1 (LSD1) inhibitors, a prominent class of epigenetic cancer therapeutics. This information is intended to serve as a benchmark for evaluating the antitumor activity of a novel LSD1 inhibitor, such as the hypothetical this compound.

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key enzyme that removes methyl groups from histone and non-histone proteins, playing a critical role in regulating gene expression.[1][2][3] In numerous cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), LSD1 is overexpressed, where it suppresses tumor suppressor genes and promotes cancer cell proliferation, differentiation block, and invasion.[4][5] Pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy, with several small molecule inhibitors advancing into clinical trials.

This guide compares several clinical-stage LSD1 inhibitors and provides standardized protocols for assessing antitumor activity.

Comparative Analysis of Clinical-Stage LSD1 Inhibitors

The following table summarizes key characteristics of prominent LSD1 inhibitors currently or previously in clinical development. These compounds represent the main alternatives against which a new chemical entity in this class would be compared.

Compound Name (Sponsor)Mechanism of ActionTarget IndicationsReported Potency (IC50)Clinical Trial Status (Exemplary)
Iadademstat (ORY-1001) (Oryzon Genomics)Irreversible (Covalent)SCLC, AML~18-22 nMPhase II
Bomedemstat (IMG-7289) (Imago BioSciences)Irreversible (Covalent)Myelofibrosis, Essential Thrombocythemia~57 nMPhase II
GSK2879552 (GlaxoSmithKline)Irreversible (Covalent)SCLC, AML~19-24 nMPhase I (Terminated)
INCB059872 (Incyte Corp.)Irreversible (Covalent)SCLC, Myelofibrosis, AMLN/APhase I/II
Seclidemstat (SP-2577) (Salarius Pharma)Reversible (Non-covalent)Ewing Sarcoma, Advanced Solid Tumors~13 nMPhase I/II
Pulrodemstat (CC-90011) (Celgene/BMS)Reversible (Non-covalent)AML, Myelodysplastic SyndromesN/APhase I/II

N/A: Not publicly available in the searched literature. Clinical trial status is subject to change. Data compiled from multiple sources.

Experimental Protocols for Antitumor Activity Validation

The following protocols outline standard methodologies to independently validate the antitumor effects of a novel LSD1 inhibitor.

In Vitro LSD1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of the test compound on purified LSD1 enzyme.

Methodology (HTRF Assay Example):

  • Reagents: Recombinant human LSD1/CoREST complex, biotinylated H3K4me2 peptide substrate, europium-labeled anti-H3K4me0 antibody, and streptavidin-XL665.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer.

    • In a 384-well plate, add the LSD1/CoREST enzyme complex to each well containing the test compound or vehicle control.

    • Initiate the demethylation reaction by adding the biotin-H3K4me2 substrate.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-XL665).

    • Incubate for 60 minutes to allow for signal development.

  • Data Analysis:

    • Measure the HTRF (Homogeneous Time-Resolved Fluorescence) signal. A low signal indicates high LSD1 activity (demethylation), while a high signal indicates inhibition.

    • Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

In Vitro Cellular Proliferation and Viability Assay

Objective: To assess the antiproliferative and cytotoxic effects of the inhibitor on cancer cell lines.

Methodology (Example using SCLC and AML cell lines):

  • Cell Lines: Use sensitive cancer cell lines known for LSD1 dependency (e.g., SCLC: NCI-H1417; AML: MV4-11, MOLM-13).

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • The following day, treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.

    • Incubate for a period of 3 to 7 days, depending on the cell line's doubling time.

    • Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the results to the vehicle control.

    • Plot cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.

Target Engagement and Differentiation Marker Analysis

Objective: To confirm that the compound engages LSD1 in a cellular context and induces the expected phenotypic changes, such as differentiation in AML cells.

Methodology (Western Blot and Flow Cytometry):

  • Procedure:

    • Treat AML cells (e.g., MV4-11) with the test compound at various concentrations for 48-72 hours.

    • For Western Blot: Lyse the cells and perform immunoblotting to detect changes in histone methylation marks (increase in H3K4me2) and expression of differentiation-related proteins.

    • For Flow Cytometry: Stain cells with fluorescently-labeled antibodies against myeloid differentiation markers such as CD11b and CD86.

  • Data Analysis:

    • Quantify the dose-dependent increase in H3K4me2 levels from Western blots.

    • Analyze flow cytometry data to quantify the percentage of cells expressing CD11b and CD86, which should increase with effective LSD1 inhibition.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

Methodology (Subcutaneous Xenograft Model):

  • Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).

  • Procedure:

    • Subcutaneously implant a sensitive cancer cell line (e.g., MV4-11 for AML or NCI-H1417 for SCLC) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (vehicle control and one or more doses of the test compound).

    • Administer the compound via an appropriate route (e.g., oral gavage) daily or as determined by pharmacokinetic studies.

    • Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

    • Statistically compare the tumor volumes between treated and vehicle groups.

Signaling Pathway and Mechanism of Action

LSD1 primarily functions by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 on histone 3 (H3K4me1/2), a mark associated with active gene transcription. By removing this mark, LSD1, typically as part of larger co-repressor complexes like CoREST or NuRD, leads to the silencing of gene expression. In cancer, this activity often results in the repression of tumor suppressor genes. LSD1 inhibitors block this enzymatic function, leading to the accumulation of H3K4me1/2 at target gene promoters, thereby reactivating tumor suppressor gene expression and inducing cellular differentiation or apoptosis.

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4me0 H3K4me0 (Demethylated) LSD1->H3K4me0 Demethylates Oncogenic_Program Oncogenic / Stemness Gene Expression LSD1->Oncogenic_Program Enables H3K4me2 H3K4me1/2 (Active Gene Mark) H3K4me2->LSD1 Substrate Tumor_Suppressor Tumor Suppressor Genes (e.g., CDKN1A) H3K4me2->Tumor_Suppressor Maintains Active Transcription H3K4me0->Tumor_Suppressor Represses Transcription Cell_Cycle_Arrest Cell Cycle Arrest & Differentiation Tumor_Suppressor->Cell_Cycle_Arrest Promotes Proliferation Uncontrolled Proliferation Oncogenic_Program->Proliferation Drives Inhibitor LSD1 Inhibitor (e.g., this compound) Inhibitor->LSD1 Blocks

Caption: Mechanism of LSD1 inhibition in cancer therapy.

The diagram above illustrates the central role of LSD1 in cancer. LSD1 removes activating methyl marks (H3K4me1/2), leading to the repression of tumor suppressor genes and enabling oncogenic programs that drive proliferation. An LSD1 inhibitor blocks this activity, restoring the expression of tumor suppressor genes and promoting anticancer effects like cell cycle arrest and differentiation.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of the Immunotherapeutic Agent DS21360717 (DSP107)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for DS21360717, a novel bi-functional fusion protein also identified as DSP107. The agent is engineered for cancer immunotherapy, designed to concurrently stimulate both innate and adaptive immune responses.

This compound (DSP107) is a first-in-class CD47x4-1BB targeting compound. It is composed of the extracellular domains of human SIRPα and 4-1BBL. This unique structure allows it to block the "don't eat me" signal by targeting CD47 on cancer cells, while simultaneously activating T-cells via the 4-1BB receptor.

Mechanism of Action

This compound (DSP107) functions through a dual mechanism to enhance anti-tumor immunity. Firstly, by binding to CD47 on tumor cells, it disrupts the interaction between CD47 and SIRPα on phagocytic cells like macrophages, thereby promoting the engulfment of cancer cells. Secondly, the 4-1BBL component of the fusion protein binds to and activates the 4-1BB co-stimulatory receptor on T-cells. This activation enhances T-cell proliferation, cytokine secretion, and cytotoxic activity against tumor cells.[1][2]

Caption: Dual signaling pathway of this compound (DSP107).

In Vitro Data Summary

The in vitro studies on this compound (DSP107) have demonstrated its potential to activate both innate and adaptive immune cells against various cancer cell lines.

Experiment Cell Types Used Key Findings Reference
Phagocytosis Assay Macrophages, Polymorphonuclear Neutrophils (PMNs), DLBCL cell lines, primary patient-derived blastsSignificantly increased macrophage- and PMN-mediated phagocytosis and trogocytosis of cancer cells, both alone and in combination with rituximab.[2][3][4]
T-Cell Activation Assay T-cells, HT1080 4-1BB reporter cells, CD47-expressing cancer cellsActivated 4-1BB-mediated costimulatory signaling, augmented T-cell activation and proliferation, and increased IFNγ secretion.
Cytotoxicity Assay T-cells, CD47-expressing cancer cellsAugmented T-cell cytotoxicity against cancer cells in an effector-to-target ratio-dependent manner.
Binding Affinity Recombinant human CD47 and 4-1BB proteinsDemonstrated high binding affinity for both human CD47 and 4-1BB.

In Vivo Data Summary

In vivo studies have been conducted in animal models to evaluate the efficacy and safety of this compound (DSP107).

Experiment Animal Model Key Findings Reference
Xenograft Tumor Model NSG mice with SUDHL6 (DLBCL) xenografts, reconstituted with human PBMCsMarkedly inhibited tumor growth, with a 69% average reduction in tumor volume. Increased infiltration of CD3+ T-cells into the tumor.
Safety/Toxicology Cynomolgus monkeysExcellent safety profile with no dose-limiting toxicities observed. No significant impact on red blood cell count.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

In Vitro Phagocytosis Assay

Phagocytosis Assay Workflow start Start step1 Label cancer cells with a fluorescent dye (e.g., CFSE) start->step1 step2 Co-culture labeled cancer cells with macrophages or PMNs step1->step2 step3 Add this compound (DSP107) at various concentrations step2->step3 step4 Incubate for a specified period step3->step4 step5 Analyze phagocytosis by flow cytometry (detecting double-positive cells) step4->step5 end End step5->end

Caption: Workflow for the in vitro phagocytosis assay.
  • Cell Preparation: Cancer cells (e.g., DLBCL cell lines) are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). Macrophages or polymorphonuclear neutrophils (PMNs) are isolated from healthy donors or patients.

  • Co-culture: The labeled cancer cells are co-cultured with the phagocytic cells at a specific effector-to-target ratio.

  • Treatment: this compound (DSP107) is added to the co-culture at various concentrations. Control groups include an isotype control and no treatment.

  • Incubation: The cells are incubated for a period of time (e.g., 2-4 hours) to allow for phagocytosis.

  • Analysis: The percentage of phagocytic cells that have engulfed cancer cells (double-positive for cell-specific markers and the fluorescent dye) is quantified using flow cytometry.

In Vivo Xenograft Mouse Model

Xenograft Model Workflow start Start step1 Implant human cancer cells (e.g., SUDHL6) subcutaneously into NSG mice start->step1 step2 Allow tumors to establish step1->step2 step3 Reconstitute mice with human peripheral blood mononuclear cells (PBMCs) step2->step3 step4 Administer this compound (DSP107) or vehicle control (e.g., intraperitoneally) step3->step4 step5 Monitor tumor volume and mouse weight regularly step4->step5 step6 At study endpoint, excise tumors for weight measurement and histological analysis step5->step6 end End step6->end

Caption: Workflow for the in vivo xenograft mouse model study.
  • Animal Model: Immunodeficient mice (e.g., NOD scid gamma - NSG) are used.

  • Tumor Implantation: Human cancer cells (e.g., SUDHL6) are injected subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Humanization: Mice are injected with human peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system component.

  • Treatment: Mice are treated with this compound (DSP107) or a vehicle control, typically via intraperitoneal or intravenous injection, following a specific dosing schedule.

  • Monitoring: Tumor volume is measured regularly using calipers. The general health and body weight of the mice are also monitored.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess T-cell infiltration.

References

DS21360717: A Potent Chemical Probe for Interrogating FER Kinase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DS21360717 has emerged as a highly potent, orally active small molecule inhibitor of FER (Fps/Fes related) non-receptor tyrosine kinase, a key player in various cellular processes, including cell-cell adhesion, cytoskeletal regulation, and signaling cascades downstream of growth factor receptors.[1] Dysregulation of FER kinase activity has been implicated in the progression and metastasis of several cancers, making it an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of this compound with alternative chemical probes for FER kinase, supported by experimental data and detailed protocols to aid researchers in its effective utilization.

Performance Comparison of FER Kinase Inhibitors

This compound demonstrates sub-nanomolar potency against FER kinase. However, its utility as a highly specific chemical probe is tempered by off-target activities. An improved analog, DS08701581 , has been developed with enhanced selectivity. This section compares the biochemical potency and cellular activity of this compound with DS08701581 and other less selective, commercially available compounds known to inhibit FER.

Table 1: Biochemical Potency and Cellular Activity of FER Kinase Inhibitors

CompoundFER IC₅₀ (nM)Cellular GI₅₀ (nM) in Ba/F3-FER CellsCellular GI₅₀ (nM) in Ba/F3-Mock Cells
This compound 0.49[1]1.9[1]220[1]
DS08701581 Not explicitly stated, but described as "highest class cell-free" activityNot explicitly stated, but described as "highest class cell" activityNot explicitly stated
Dasatinib Not explicitly stated for FER, but inhibits Src family kinases at <1.1 nMNot applicableNot applicable
PP1 Not explicitly stated for FER, but inhibits Lck and Fyn at 5 and 6 nM, respectivelyNot applicableNot applicable
PP2 Not explicitly stated for FER, but inhibits Lck and Fyn at 4 and 5 nM, respectivelyNot applicableNot applicable

Kinase Selectivity Profile

A critical aspect of a chemical probe's utility is its selectivity. The following table summarizes the kinase selectivity of this compound and its improved analog, DS08701581, against a panel of 64 kinases at a concentration of 200 nM. A lower number of inhibited off-target kinases indicates higher selectivity.

Table 2: Kinase Selectivity Profile of this compound and DS08701581

CompoundNumber of Kinases with >90% Inhibition (at 200 nM)Notable Off-Targets Inhibited (>90%)
This compound 12ALK, FLT3, CSF1R, KIT, PTK2B, ROS1, SYK, NTRK1, CHEK2, CDK2, MAP4K4, TSSK1B
DS08701581 6ALK, FLT3, PTK2B, SYK, CHEK2, TSSK1B

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for key assays used to characterize FER kinase inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the FER kinase.

Materials:

  • Recombinant human FER kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compounds (e.g., this compound)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the FER enzyme/Eu-antibody mixture to each well.

    • Add 5 µL of the Alexa Fluor™ 647-Tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Ba/F3-FER and Ba/F3-Mock cell lines

  • Cell culture medium

  • Test compounds (e.g., this compound)

  • 96-well cell culture plates

  • CellTiter-Glo® Reagent

Procedure:

  • Cell Seeding: Seed Ba/F3-FER and Ba/F3-Mock cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (media only).

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ value.

Visualizing FER Kinase Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

FER_Signaling_Pathway cluster_upstream Upstream Activation cluster_fer FER Kinase cluster_downstream Downstream Signaling Growth Factor Receptors Growth Factor Receptors FER FER Growth Factor Receptors->FER Integrins Integrins Integrins->FER PI3K PI3K FER->PI3K MAPK_ERK MAPK/ERK FER->MAPK_ERK STAT3 STAT3 FER->STAT3 Cytoskeletal Remodeling Cytoskeletal Remodeling FER->Cytoskeletal Remodeling Cell Adhesion Cell Adhesion FER->Cell Adhesion AKT AKT PI3K->AKT Gene Transcription Gene Transcription AKT->Gene Transcription MAPK_ERK->Gene Transcription STAT3->Gene Transcription

FER Kinase Signaling Pathway

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase Inhibition Assay Kinase Inhibition Assay Selectivity Profiling Selectivity Profiling Kinase Inhibition Assay->Selectivity Profiling Determine IC50 Cell Proliferation Assay Cell Proliferation Assay Selectivity Profiling->Cell Proliferation Assay Select promising candidates Target Engagement Assay Target Engagement Assay Cell Proliferation Assay->Target Engagement Assay Confirm cellular potency (GI50) Downstream Signaling Analysis (Western Blot) Downstream Signaling Analysis (Western Blot) Target Engagement Assay->Downstream Signaling Analysis (Western Blot) Validate on-target effect Xenograft Tumor Model Xenograft Tumor Model Downstream Signaling Analysis (Western Blot)->Xenograft Tumor Model Evaluate in vivo efficacy

Experimental Workflow for Kinase Inhibitor Comparison

References

No Reproducible Published Data Found for DS21360717

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for publicly available data, no specific publications detailing experimental results or comparative studies for the identifier "DS21360717" were found. The search did not yield any reproducible data that would allow for the creation of a comparison guide as requested.

The initial investigation sought to identify published literature containing quantitative data, experimental protocols, and information on the signaling pathways related to this compound. However, the search results did not provide any specific scientific articles or datasets meeting these criteria. While some clinical trial databases and compound registries were returned, they lacked the detailed experimental data necessary for an objective comparison with other alternatives.

Without access to reproducible published data, it is not possible to generate the requested comparison guides, including data tables, detailed methodologies, and signaling pathway diagrams. Further investigation would be contingent on the public availability of research documenting the performance and characteristics of this compound.

Safety Operating Guide

Essential Safety and Disposal Guide for WELD-ON 717

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, researchers, and drug development professionals, the proper handling and disposal of chemical substances are paramount to ensuring a safe work environment and minimizing environmental impact. This guide provides detailed procedural information for the safe disposal of WELD-ON 717, a PVC solvent cement. Adherence to these guidelines is crucial for operational safety and regulatory compliance.

Hazard and Precautionary Data

WELD-ON 717 is classified as a hazardous substance with multiple risk factors. The following table summarizes the key hazard classifications and corresponding precautionary statements as outlined in the Safety Data Sheet (SDS).[1]

Hazard ClassificationGHS CodePrecautionary StatementsGHS Code
Flammable LiquidH225Keep away from heat/sparks/open flames/hot surfaces. No smoking.P210
Harmful if swallowedH302Do not eat, drink or smoke when using this product.P270
Causes skin irritationH315Wear protective gloves/eye protection/face protection.P280
Causes serious eye irritationH319IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338
Suspected of causing cancerH351Obtain special instructions before use.P201
May cause respiratory irritationH335Use only outdoors or in a well-ventilated area.P271
May cause drowsiness or dizzinessH336Avoid breathing dust/fume/gas/mist/vapors/spray.P261

Disposal Protocol

The primary method for the disposal of WELD-ON 717 is through an industrial combustion plant. Improper disposal can lead to environmental contamination and poses a significant safety risk due to its flammability and toxicity.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: WELD-ON 717".

    • Segregate the waste from other incompatible materials. Store in a designated, well-ventilated area away from ignition sources.

  • Container Management:

    • Use a suitable, approved container with a secure lid to prevent leaks or spills.

    • Keep the container tightly closed except when adding waste.

    • Ensure the container is properly grounded/bonded to prevent static discharge.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including chemical-resistant gloves, eye protection, and face protection, when handling the waste.

  • Collection and Storage:

    • Store the waste container in a cool, well-ventilated, and locked-up area.

    • Protect the container from sunlight and heat.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed disposal company.

    • The designated disposal method is via an industrial combustion plant.

    • Do not dispose of WELD-ON 717 in drains or regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of WELD-ON 717.

A Waste Generation (WELD-ON 717) B Label as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Store in Approved, Closed Container C->D E Store in Ventilated, Secure Area D->E F Arrange for Professional Disposal E->F G Dispose via Industrial Combustion Plant F->G

Caption: Workflow for the safe disposal of WELD-ON 717.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.